molecular formula C6H8O2 B1584100 3,4-Dihydro-6-methyl-2H-pyran-2-one CAS No. 3740-59-8

3,4-Dihydro-6-methyl-2H-pyran-2-one

Cat. No.: B1584100
CAS No.: 3740-59-8
M. Wt: 112.13 g/mol
InChI Key: DOSOPEZOHKMQPJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-3,4-dihydropyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSOPEZOHKMQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190842
Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3740-59-8
Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
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Record name 3,4-Dihydro-6-methyl-2H-pyran-2-one
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Record name 6-methyl-3,4-dihydro-2H-pyran-2-one
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Foundational & Exploratory

3,4-Dihydro-6-methyl-2H-pyran-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS No: 3740-59-8). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key technical data. Included are summaries of its physicochemical and spectroscopic properties, a representative synthesis protocol, and general experimental procedures for its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While the broader class of dihydropyranones has been the subject of biological investigation, specific signaling pathways associated with this compound are not yet elucidated in publicly available literature.

Chemical Structure and Identification

This compound is a heterocyclic organic compound characterized by a six-membered ring containing an oxygen atom, a ketone group, a double bond, and a methyl substituent.

IdentifierValue
IUPAC Name 6-methyl-3,4-dihydropyran-2-one[1]
CAS Number 3740-59-8[1][2]
Molecular Formula C₆H₈O₂[1][2]
Molecular Weight 112.13 g/mol [1]
Canonical SMILES CC1=CCCC(=O)O1[1]
InChI InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3[1]
InChIKey DOSOPEZOHKMQPJ-UHFFFAOYSA-N[1]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Appearance Mobile yellow oilOrganic Syntheses, Coll. Vol. 6, p.446 (1988)
Boiling Point 82-83 °C at 15 mmHg[3][4]ECHEMI[3], ChemicalBook[4]
355.7 K (82.55 °C) at 0.020 bar[2]NIST WebBook[2]
Density 1.09 g/mL at 25 °C[3][4]ECHEMI[3], ChemicalBook[4]
Refractive Index (n20/D) 1.4677[3][4]ECHEMI[3], ChemicalBook[4]
Flash Point 174 °FECHEMI[3]
Topological Polar Surface Area 26.3 ŲPubChem[1]
XLogP3 0.9PubChem[1]

Spectroscopic Data

The following tables outline the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Description
¹H NMR~5.2Vinyl proton
~2.4Methylene protons adjacent to the carbonyl group
~2.2Methylene protons adjacent to the vinyl group
~2.0Methyl protons
¹³C NMR~164Carbonyl carbon (C=O)
~150Vinylic carbon attached to the methyl group
~100Vinylic carbon adjacent to the oxygen
~30Methylene carbon adjacent to the carbonyl
~20Methylene carbon adjacent to the vinylic carbon
~20Methyl carbon

Note: The provided NMR data are estimations based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
~2950C-H (alkane)StretchMedium-Strong
~1720C=O (lactone)StretchStrong
~1650C=C (alkene)StretchMedium
~1250C-O (ester)StretchStrong
Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment
112~20[M]⁺ (Molecular Ion)
97~15[M - CH₃]⁺
84~100[M - CO]⁺
69~40[M - CO - CH₃]⁺
55~60

Synthesis

Representative Synthesis Workflow

G Representative Synthesis of a Dihydropyranone start Starting Materials: Vinylacetic Acid Derivative Paraformaldehyde reagents Reagents: Glacial Acetic Acid Sulfuric Acid start->reagents reflux Reflux Reaction Mixture reagents->reflux workup1 Cool and Add Sodium Acetate reflux->workup1 evaporation Remove Acetic Acid via Rotary Evaporation workup1->evaporation extraction_setup Add Water and Adjust pH to 8 with NaOH evaporation->extraction_setup extraction Extract with Dichloromethane (B109758) extraction_setup->extraction drying Dry Organic Layer with Na₂SO₄ extraction->drying concentration Concentrate via Rotary Evaporation drying->concentration purification Purify by Vacuum Distillation concentration->purification product This compound purification->product

Caption: General workflow for the synthesis of a dihydropyranone.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a small vial.

  • Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Acquisition:

    • Lock and shim the instrument on the deuterium (B1214612) signal of the solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum.

  • Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl plates) or an ATR accessory

  • Pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (using NaCl plates):

  • Sample Preparation: Place a small drop of the neat liquid sample onto a clean NaCl plate.

  • Cell Assembly: Place a second NaCl plate on top of the first, creating a thin film of the sample between the plates.

  • Analysis: Place the sample holder in the FTIR spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the NaCl plates thoroughly with a suitable solvent and dry them.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Separation: The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5). A suitable temperature program would be an initial temperature of 50°C, ramped to 250°C.

  • MS Analysis: As the compound elutes from the GC column, it is ionized (typically by electron ionization at 70 eV) and the mass-to-charge ratios of the resulting ions are detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. While the broader class of dihydropyran derivatives has shown a range of biological activities, including potential anticancer and antimicrobial effects, these have not been specifically attributed to this particular molecule.

Some related compounds have been investigated for their interaction with key cellular signaling pathways. For instance, certain dihydropyran-containing molecules have been explored as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. However, direct evidence linking this compound to the mTOR or other signaling pathways such as PI3K/Akt is not yet established.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the key chemical and physical properties of this compound, providing a valuable resource for its identification, synthesis, and characterization. The provided experimental protocols offer a starting point for laboratory work with this compound. The absence of specific biological activity data highlights an area for future research, which could uncover novel applications for this molecule in drug discovery and development.

References

Spectroscopic data for 3,4-Dihydro-6-methyl-2H-pyran-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable lactone intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1] Its structure consists of a dihydropyranone ring with a methyl substituent at the 6-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.89t1HH-5
4.35t2HH-4
2.45m2HH-3
2.05s3H-CH₃

Data sourced from SpectraBase.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmCarbon Type
164.2C=O (C-2)
161.8=C (C-6)
118.9=CH (C-5)
68.8-CH₂- (C-4)
29.8-CH₂- (C-3)
20.0-CH₃

Data sourced from SpectraBase.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Description
2920C-H stretch (alkane)
1720C=O stretch (α,β-unsaturated ester/lactone)
1640C=C stretch (alkene)
1240C-O stretch (ester)

Data represents typical absorption bands for the functional groups present and is consistent with data from SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular Ion)
84~50[M - CO]⁺
69~75[M - CO - CH₃]⁺
43~90[CH₃CO]⁺

Data sourced from SpectraBase and NIST WebBook.[5][6]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like chloroform (B151607) can be deposited on a single salt plate, and the solvent is allowed to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectral fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragment Ions MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

Fragmentation_Pattern Plausible Mass Spectral Fragmentation of this compound M [C₆H₈O₂]⁺˙ m/z = 112 F1 [C₅H₈O]⁺˙ m/z = 84 M->F1 -CO F2 [C₄H₅O]⁺ m/z = 69 F1->F2 -CH₃ F3 [C₂H₃O]⁺ m/z = 43 F2->F3 -C₂H₂

Caption: A diagram showing a plausible fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide on the Natural Occurrence and Isolation of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and isolation of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a naturally occurring lactone also known as parasorbic acid. This document details the known fungal and plant sources of the compound, presents available quantitative data on its prevalence, and outlines detailed experimental protocols for its extraction and purification. Furthermore, this guide explores the known biological activities of parasorbic acid, including its role as an insect pheromone and its potential antimicrobial properties, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (parasorbic acid) is a simple six-membered unsaturated lactone with the molecular formula C₆H₈O₂. Its presence in both the fungal and plant kingdoms has made it a subject of interest for natural product chemists. The biological activities associated with this compound and its derivatives, coupled with its relatively simple structure, present opportunities for further investigation in the fields of chemical ecology, antimicrobial research, and as a scaffold for synthetic chemistry. This guide aims to consolidate the current knowledge on its natural sources and provide detailed methodologies for its isolation and characterization.

Natural Occurrence

This compound has been identified in a limited number of natural sources, primarily within fungi and a specific plant species.

Fungal Sources

The compound is produced as a volatile organic compound by ascomycete fungi of the genus Daldinia.

  • Daldinia clavata

  • Daldinia eschscholtzii

In these fungi, it is part of a complex mixture of volatile compounds that are likely involved in the organism's ecological interactions.

Plant Sources

The most well-documented plant source is the berry of the rowan tree.

  • Sorbus aucuparia (Rowan or Mountain Ash): The compound is found in the ripe berries and is the primary constituent of "Vogelbeerol" oil, which can be obtained by steam distillation of the acidified berry juice.[1]

Quantitative Data

The concentration of this compound varies depending on the natural source and its developmental stage.

Natural SourcePartConcentrationNotes
Sorbus aucupariaGreen Berries132.3 mg / 100 g (dry matter)[2]Concentration increases during ripening and then decreases when fully ripe.[2]
Sorbus aucupariaFruits4–7 mg / g (fresh weight)-

No quantitative data is currently available for the yield of this compound from Daldinia species in the reviewed literature.

Biosynthesis

The biosynthesis of this compound in Sorbus aucuparia has been shown to proceed via the acetate-malonate pathway, which is characteristic of polyketide synthesis.[3] This pathway involves the sequential condensation of acetate (B1210297) and malonate units to form a poly-β-keto chain, which then undergoes cyclization and other modifications to yield the final lactone structure.

Biosynthesis of this compound acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Unit) malonyl_coa->pks poly_beta_keto Poly-β-keto chain pks->poly_beta_keto modifications Reduction & Dehydration poly_beta_keto->modifications cyclization Cyclization & Lactonization modifications->cyclization product This compound cyclization->product Fungal Isolation Workflow start Daldinia clavata Culture filtration Vacuum Filtration start->filtration broth Culture Broth filtration->broth mycelium Mycelium filtration->mycelium extraction_broth Liquid-Liquid Extraction (Ethyl Acetate) broth->extraction_broth extraction_mycelium Solid-Liquid Extraction (Ethyl Acetate) mycelium->extraction_mycelium combine Combine Extracts extraction_broth->combine extraction_mycelium->combine evaporation Rotary Evaporation combine->evaporation crude_extract Crude Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure 3,4-Dihydro-6-methyl- 2H-pyran-2-one hplc->pure_compound Pheromone Signaling Pathway pheromone Parasorbic Acid (Pheromone) receptor Olfactory Receptor (GPCR) pheromone->receptor g_protein G-protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp produces ion_channel Ion Channel camp->ion_channel opens depolarization Neuron Depolarization ion_channel->depolarization behavior Mating Behavior depolarization->behavior triggers

References

A Comprehensive Review of the Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review on the synthetic methodologies for 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic compound. Due to its enol ether functionality, this molecule serves as a versatile starting reagent in various organic syntheses, including the stereoselective synthesis of the antibiotic kasugamycin.[1] This document outlines the key synthetic strategies, presents detailed experimental protocols for related structures, summarizes quantitative data, and provides visualizations of reaction pathways to aid researchers in the effective preparation of this and similar pyranone derivatives.

Key Synthetic Strategies

The synthesis of this compound and its isomers can be broadly approached through several key synthetic strategies, including acid-catalyzed condensation, ring-closing metathesis, and various cycloaddition reactions. Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the synthesis of substituted dihydropyranones.

Acid-Catalyzed Condensation and Cyclization

A straightforward and classical approach to dihydropyranone synthesis involves the acid-catalyzed reaction of simple, readily available starting materials. A well-documented example is the synthesis of the isomeric 5,6-Dihydro-2H-pyran-2-one from vinylacetic acid and paraformaldehyde.[2] This method, while not yielding the specific target molecule, illustrates the fundamental principle of forming the dihydropyranone ring through condensation and intramolecular cyclization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a robust and widely used method for the formation of cyclic olefins, including dihydropyranones. This strategy typically involves the synthesis of an acyclic diene precursor containing an ester linkage, which then undergoes intramolecular cyclization in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts. A detailed protocol for the synthesis of the related 6-methyl-5,6-dihydro-2H-pyran-2-one via RCM has been described in the literature.

N-Heterocyclic Carbene (NHC) Catalyzed Reactions

In recent years, N-heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide array of chemical transformations.[3] For the synthesis of dihydropyranones, NHCs can catalyze [4+2] and [3+3] cycloaddition reactions.[3] These reactions often proceed through the formation of key intermediates such as Breslow intermediates, homoenolates, and acylazoliums.[3] A variety of substrates, including α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, can be employed to generate a diverse range of substituted dihydropyranones with high yields and enantioselectivities.[3]

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of dihydropyranone synthesis, this typically involves the [4+2] cycloaddition of an electron-rich diene with a dienophile containing a carbonyl group (an oxo-Diels-Alder reaction). This method provides a direct and often stereocontrolled route to the dihydropyran skeleton.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dihydro-2H-pyran-2-one via Acid-Catalyzed Condensation

This procedure is adapted from a well-established method published in Organic Syntheses.[2]

Reactants:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1.0 mole as CH₂O)

  • Concentrated sulfuric acid (3 mL)

  • Glacial acetic acid (125 mL)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

  • Gently reflux the mixture for 3 hours.

  • Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.

  • Remove the acetic acid using a rotary evaporator at 50–55°C.

  • Add 100 mL of water to the residue and equip the flask for magnetic stirring and temperature monitoring.

  • Immerse the flask in an ice bath and adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.

  • Transfer the resulting solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.

  • Distill the crude product under reduced pressure to obtain 5,6-dihydro-2H-pyran-2-one.

Protocol 2: Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis

This protocol is a representative example of synthesizing a methyl-substituted dihydropyranone using RCM.

Step 1: Esterification

  • Dissolve pent-4-en-2-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a base (e.g., triethylamine (B128534) or pyridine).

  • Slowly add acryloyl chloride dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Ring-Closing Metathesis

  • Dissolve the crude ester from Step 1 in degassed dichloromethane.

  • Add a second-generation Hoveyda-Grubbs catalyst.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-methyl-5,6-dihydro-2H-pyran-2-one.

Data Presentation

The following tables summarize quantitative data for the physicochemical properties of this compound and a representative synthesis of a related compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₈O₂[4],[5]
Molecular Weight112.13 g/mol [4]
Boiling Point82-83 °C at 15 mmHg[1]
Density1.09 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.4677[1]
CAS Number3740-59-8[4],[5]

Table 2: Representative Yields for Dihydropyranone Synthesis

Synthetic MethodStarting MaterialsProductYield (%)Reference(s)
Acid-Catalyzed CondensationVinylacetic acid, Paraformaldehyde5,6-Dihydro-2H-pyran-2-one25.1[2]
Multicomponent ReactionMeldrum's acid, Arylaldehydes, 1,3-DicarbonylsDihydropyranone derivatives60-94

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows for the synthesis of dihydropyranones.

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization & Dehydration Aldehyde Aldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A + Base Active_Methylene Active Methylene Compound Active_Methylene->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B + Nucleophile Product 3,4-Dihydro-2H-pyran-2-one Derivative Intermediate_B->Product Acid/Base - H2O Nucleophile Nucleophile

Caption: Generalized workflow for dihydropyranone synthesis via a tandem Knoevenagel condensation-Michael addition-cyclization sequence.

NHC_Catalysis_Mechanism NHC N-Heterocyclic Carbene Breslow Breslow Intermediate NHC->Breslow + Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Breslow Homoenolate Homoenolate Intermediate Breslow->Homoenolate Adduct Cyclization Precursor Homoenolate->Adduct + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Adduct Product Dihydropyranone Adduct->Product Intramolecular Cyclization Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->NHC

Caption: Catalytic cycle for the N-heterocyclic carbene (NHC) mediated synthesis of dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[3]

References

Biological activities and pharmacological potential of 3,4-Dihydro-6-methyl-2H-pyran-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-6-methyl-2H-pyran-2-one scaffold is a compelling starting point in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing associated signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various this compound derivatives and related pyran compounds. This data provides a comparative analysis of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Pyran-2-one Derivatives (IC50 values in µM)

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)
Dihydropyranopyrazole(S)-6-(4-chlorophenyl)-3-methyl-4,7-dihydro-2H-pyrano[2,3-c]pyrazol-7-oneLiver (HepG2)0.23
Breast (MCF-7)0.45
Colon (HCT-116)0.87
Lung (A-549)1.05
Dihydropyranopyrazole(S)-6-(4-fluorophenyl)-3-methyl-4,7-dihydro-2H-pyrano[2,3-c]pyrazol-7-oneLiver (HepG2)0.15
Breast (MCF-7)0.33
Colon (HCT-116)0.65
Lung (A-549)0.89
4H-Pyran2-Amino-4-(2,4,6-trimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileHCT-11675.1
4H-Pyran2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileHCT-11685.88

Table 2: Antimicrobial Activity of Pyran-2-one Derivatives (MIC values in µg/mL)

Compound ClassDerivative/SubstitutionMicroorganismMIC (µg/mL)
2H-Pyran-3(6H)-one2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[1]
2H-Pyran-3(6H)-one2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[1]
3-Hydroxy-4-oxo-4H-pyran-2-carboxamideN-(naphthalen-1-yl)-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamideEscherichia coli8-16
Pseudomonas aeruginosa16
Candida albicans8-32
3-Hydroxy-4-oxo-4H-pyran-2-carboxamideN-(4-methylcoumarin-7-yl)-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamideStaphylococcus aureus4-16

Table 3: Anti-inflammatory Activity of Pyran-2-one Derivatives (% Inhibition)

Compound ClassDerivative/SubstitutionAssay% Inhibition
2-S-benzylthiopyrimidine6-(4-methylphenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidineCarrageenan-induced paw edema (in vivo)31.0
2-S-benzylthiopyrimidine6-(4-chlorophenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidineCarrageenan-induced paw edema (in vivo)24.0
2-S-benzylthiopyrimidine6-(3-nitrophenyl)-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidineCarrageenan-induced paw edema (in vivo)28.0

Key Signaling Pathway: mTOR Inhibition

Several dihydropyran derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2][3] The 3,6-dihydro-2H-pyran moiety, in particular, has been shown to act as an ATP-competitive inhibitor of mTOR.[4][5] This inhibition disrupts the downstream signaling cascade, leading to a reduction in protein synthesis and cell cycle arrest, which are key mechanisms in the observed anticancer activity.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Dihydropyran This compound Derivatives Dihydropyran->mTORC1 inhibits (ATP-competitive)

Potential inhibition of the mTOR signaling pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.

Synthesis and Evaluation Workflow

The general process for discovering and evaluating the pharmacological potential of novel pyran derivatives follows a structured workflow, from initial synthesis to in-depth biological characterization.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Re-screen or Modify Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Promising Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Lead_Opt->Mechanism Preclinical In Vivo Preclinical Studies (Animal Models) Mechanism->Preclinical

General workflow for synthesis and biological evaluation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[2]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the 96-well plate using the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[2]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse pharmacological potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with a potential mechanism of action involving mTOR inhibition, warrant further investigation. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Future research should focus on elucidating detailed structure-activity relationships, optimizing potency and selectivity, and advancing promising lead compounds into preclinical and clinical development.

References

Physical properties like melting point, boiling point, and density of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed experimental methodologies.

Summary of Physical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in various scientific contexts. The following table summarizes its primary physical constants.

Physical PropertyValueConditions
Boiling Point 82-83 °Cat 15 mm Hg[1][2]
355.7 K (82.55 °C)at 0.020 bar (15 mmHg)[3]
Melting Point 277.07 K (3.92 °C)Predicted[4]
Density 1.09 g/mLat 25 °C[1][2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental protocols for measuring the melting point, boiling point, and density of a substance like this compound.

The melting point is a critical indicator of a substance's purity.[5] For compounds that are solid at or near room temperature, the capillary method is a standard and widely used technique.[6][7]

Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to allow for uniform packing.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample to a height of 1-2 cm.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus (e.g., MelTemp).[5][6]

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting range.[5][6]

    • For an accurate measurement, a second sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[8] The melting point is reported as the range from t1 to t2. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] This property is crucial for the characterization and purification of liquids.

Protocol: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube (fusion tube).[10]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid sample.[10][12]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[10][12]

  • Heating: The side arm of the Thiele tube is gently and continuously heated. This design promotes convection currents that ensure uniform temperature distribution.[10]

  • Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12] The heat source is then removed.

  • Data Recording: The temperature is closely monitored as the apparatus cools. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[10][12] It is important to also record the atmospheric pressure, as boiling point is pressure-dependent.[11][12]

Density, the mass per unit volume, is a fundamental physical property used for substance identification and to assess its purity.

Protocol: Direct Mass/Volume Measurement

  • Mass Measurement of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately determined using an electronic balance. The balance should be zeroed (tared) with the empty container on it.[13][14]

  • Volume Measurement: A precise volume of the liquid is transferred into the tared container. For a graduated cylinder, the volume is read from the bottom of the meniscus at eye level to avoid parallax error.[13]

  • Mass Measurement of Liquid: The container with the liquid is placed back on the balance, and the mass is recorded.[13]

  • Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is the volume it occupies.[13]

  • Replication and Averaging: For enhanced accuracy, the measurement should be repeated multiple times, and the average density should be calculated.[15] It is also good practice to record the temperature at which the measurement is taken, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physical properties of a chemical compound.

G Experimental Workflow for Physical Property Determination cluster_prep Preparation cluster_main Property Determination cluster_mp Melting Point (Capillary Method) cluster_bp Boiling Point (Thiele Tube Method) cluster_d Density (Mass/Volume Method) cluster_results Finalization A Obtain Pure, Dry Sample B1 Load Sample into Capillary Tube C1 Place Sample & Inverted Capillary in Tube D1 Tare Mass of Empty Graduated Cylinder B2 Place in Apparatus (e.g., Thiele Tube) B1->B2 B3 Heat Slowly (2°C/min) B2->B3 B4 Record Temperature Range of Melting B3->B4 E Compile and Report Data B4->E C2 Attach to Thermometer in Thiele Tube C1->C2 C3 Heat Until Continuous Bubbles Emerge C2->C3 C4 Cool & Record Temp. When Liquid Enters Capillary C3->C4 C4->E D2 Add a Precise Volume of Liquid D1->D2 D3 Measure Mass of Liquid + Cylinder D2->D3 D4 Calculate Density (Mass/Volume) D3->D4 D4->E

References

Thermodynamic and Computational Insights into 3,4-Dihydro-6-methyl-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data and computational studies related to 3,4-Dihydro-6-methyl-2H-pyran-2-one. This lactone is of significant interest in various chemical and pharmaceutical research areas. The following sections detail its thermodynamic properties, outline common experimental and computational methodologies for their determination, and present logical workflows for these studies.

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The available data, largely derived from established estimation methods, are summarized below.

Standard State Thermodynamic Properties

The following table summarizes key thermodynamic and physical properties of this compound at standard conditions.

PropertyValueUnitMethod
Thermodynamic Properties
Standard Gibbs Free Energy of Formation (g_f)-156.58kJ/molJoback Method
Enthalpy of Formation (h_f)-315.90kJ/molJoback Method
Enthalpy of Fusion (h_fus)10.38kJ/molJoback Method
Enthalpy of Vaporization (h_vap)39.40kJ/molJoback Method
Physicochemical Properties
Log10 of Water Solubility (log10ws)-1.44Crippen Method
Octanol/Water Partition Coefficient (logp)1.227Crippen Method
McGowan's Characteristic Volume (mcvol)87.680ml/molMcGowan Method
Normal Boiling Point (tb)459.81KJoback Method
Normal Melting Point (tf)277.07KJoback Method
Critical Temperature (tc)689.89KJoback Method
Critical Pressure (pc)4391.59kPaJoback Method
Critical Volume (vc)0.320m³/kmolJoback Method
Polar Retention Index (ripol)1585.00NIST Webbook
Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cpg) is a critical parameter for heat transfer calculations and thermodynamic modeling. The Joback method provides estimates for Cpg at various temperatures.

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
459.81176.28Joback Method
498.16188.09Joback Method
536.50199.41Joback Method
574.85210.21Joback Method
613.20220.50Joback Method
651.55230.25Joback Method
689.89239.44Joback Method

Methodologies: A Closer Look

The thermodynamic data presented are primarily based on estimation methods. This section provides an overview of these methods and outlines typical experimental and computational protocols used for the study of lactones.

Estimation Methods

Group contribution methods are widely used for the estimation of thermodynamic properties when experimental data is unavailable. These methods rely on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

  • Joback Method : This is a group contribution method used to predict eleven important thermodynamic properties of pure components from their molecular structure.[1] It is an extension of the Lydersen method and is widely used for its simplicity and broad applicability.[1][2] The method involves breaking down the molecule into functional groups and using predefined parameters for each group to calculate properties like critical parameters, boiling and melting points, and enthalpies of formation and fusion.[1][3]

  • Crippen Method : This atom-based method is used to calculate the octanol-water partition coefficient (logP), a key parameter in drug discovery and environmental science.[4] The method assigns contributions to different atom types based on their chemical environment to estimate the overall lipophilicity of a molecule.[4][5]

  • McGowan Method : This method is used to calculate the characteristic volume of a molecule, which is related to its physical properties and interactions.[6][7] It is based on the summation of atomic volumes with a correction for the number of bonds.[7]

Experimental Protocols

Experimental determination of thermodynamic properties for compounds like this compound typically involves calorimetric techniques.

  • Bomb Calorimetry for Enthalpy of Combustion : The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, which can be measured with high precision using a bomb calorimeter.[8][9][10] The experimental workflow for this is as follows:

    • A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen at high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water is measured with high precision.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • Using Hess's law, the standard enthalpy of formation is then calculated from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

  • Calvet Microcalorimetry for Enthalpy of Vaporization : High-temperature Calvet microcalorimetry is a technique used to measure the enthalpy of vaporization.[11] This is a crucial parameter for deriving the gas-phase enthalpy of formation from the liquid-phase value.[11][12] The general procedure involves:

    • A small amount of the sample is introduced into the calorimeter at a specific temperature.

    • The heat flow associated with the phase transition from liquid to gas is measured.

    • The enthalpy of vaporization is determined from the integrated heat flow and the amount of substance vaporized.

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation.

Experimental_Workflow cluster_combustion Bomb Calorimetry cluster_vaporization Calvet Microcalorimetry cluster_final_calc Final Calculation sample_prep Sample Preparation (Weighing) combustion Combustion in Oxygen Bomb sample_prep->combustion Ignition temp_measure Temperature Measurement combustion->temp_measure calc_h_comb Calculate Enthalpy of Combustion temp_measure->calc_h_comb calc_h_f_gas Calculate Gas-Phase Enthalpy of Formation calc_h_comb->calc_h_f_gas Hess's Law sample_intro Sample Introduction vaporization Vaporization sample_intro->vaporization heat_flow Heat Flow Measurement vaporization->heat_flow calc_h_vap Calculate Enthalpy of Vaporization heat_flow->calc_h_vap calc_h_vap->calc_h_f_gas

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Studies
  • Structure Optimization : The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)).[13]

  • Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[13]

  • Thermochemical Property Calculation : Using the results from the frequency calculation, thermodynamic properties such as enthalpy, Gibbs free energy, and heat capacity are calculated at a given temperature and pressure.[13]

  • Software : This entire process is typically carried out using specialized computational chemistry software packages like Gaussian.[15][16][17]

The following diagram illustrates a typical workflow for a DFT-based computational study.

Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt False (Re-optimize) thermochem Calculate Thermochemical Properties (Enthalpy, Gibbs Free Energy, etc.) verify_min->thermochem True end Final Thermodynamic Data thermochem->end

Caption: A typical workflow for a DFT-based computational study.

References

A Technical Guide to the Reactivity and Chemical Transformations of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-6-methyl-2H-pyran-2-one, a six-membered unsaturated lactone, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring an α,β-unsaturated ester (lactone) system, an enol ether moiety, and multiple electrophilic sites, endows it with a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical behavior of this pyranone derivative. It details its reactions with nucleophiles, organometallic reagents, and its participation in cycloaddition and ring-transformation reactions. Key quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal transformations are provided. Furthermore, logical and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of its chemical utility. This document is intended to be a critical resource for researchers leveraging this scaffold in the synthesis of complex natural products and novel pharmaceutical agents.

Introduction and Physicochemical Properties

This compound (CAS No: 3740-59-8), also known as 6-methyl-3,4-dihydropyran-2-one, is a colorless to yellow liquid.[1][2] Its structure consists of a dihydropyran ring with a methyl group at the 6-position and a carbonyl group at the 2-position, forming an unsaturated δ-lactone.[3][4] This arrangement creates a conjugated system that is susceptible to a variety of chemical transformations, making it a valuable starting material in synthetic chemistry, notably in the stereoselective synthesis of antibiotics like kasugamycin.[1]

The molecule possesses several key reactive features:

  • Electrophilic Centers : The carbonyl carbon (C-2) and the β-carbon of the unsaturated system (C-4) are susceptible to nucleophilic attack.[5]

  • Enol Ether System : The double bond within the ring has enol ether character, influencing its reactivity towards electrophiles and in cycloaddition reactions.[1]

  • Lactone Functionality : The ester linkage is prone to ring-opening reactions under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈O₂[3][6]
Molecular Weight 112.13 g/mol [3][7]
Boiling Point 82-83 °C at 15 mmHg[1]
Density 1.09 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.4677[1]

Synthesis of the Pyranone Core

While this guide focuses on reactivity, understanding the synthesis of the core structure is crucial. Dihydropyran-2-ones are accessible through several synthetic strategies. A common approach involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, often catalyzed by N-heterocyclic carbenes (NHCs), which proceeds via a tandem Michael addition/lactonization sequence.[8] Another classical method involves the acid-catalyzed reaction between vinylacetic acid and paraformaldehyde, followed by workup.[9]

Reactivity Profile and Chemical Transformations

The reactivity of this compound is dominated by its conjugated enol lactone system. The primary sites for chemical transformation are the carbonyl carbon, the C4 and C6 positions, and the double bond.

G Reactivity Sites of this compound cluster_main mol C2 C-2 (Carbonyl) C2->C2_node  Nucleophilic Acyl Substitution/ Addition C4 C-4 (β-position) C4->C4_node  Michael (1,4-Conjugate) Addition DB C-5/C-6 Double Bond DB->DB_node  Cycloaddition/ Electrophilic Addition RO Lactone Ring RO->RO_node  Ring Opening

Caption: Key reactivity sites on the this compound scaffold.

Reactions with Nucleophiles

Due to the presence of multiple electrophilic centers, 2H-pyran-2-ones are highly susceptible to nucleophilic attack.[5] These reactions can lead to either addition products or complete ring transformations.

The β-carbon (C-4) of the α,β-unsaturated lactone system is a soft electrophilic center, making it an ideal Michael acceptor for soft nucleophiles like enolates, malonates, and organocuprates.[10][11] This reaction is a powerful tool for C-C bond formation at the C-4 position.

Table 2: Representative Michael Addition Reactions

NucleophileCatalyst/ConditionsProduct TypeYieldReference
Diethyl MalonateBase (e.g., NaOEt)4-substituted pyranoneGood[11]
Organocuprates (R₂CuLi)Anhydrous THF, -78 °C4-alkylated pyranoneVaries[11]
1,3-Dicarbonyl CompoundsKOAc, CH₂Cl₂Fused Dihydropyranonesup to 93%[8]

Reactions with nitrogen-based nucleophiles, such as primary amines, hydrazines, and ammonia (B1221849), often proceed via an initial attack at an electrophilic carbon (C-2, C-4, or C-6), frequently leading to a ring-opening and subsequent recyclization to form new heterocyclic systems like pyridines or pyridones.[5][10] For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia results in the opening of the dihydropyran ring.[10]

Reactions with Organometallic Reagents

Organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents are hard nucleophiles and can react differently depending on the substrate and conditions. While they can participate in 1,4-addition, they often favor 1,2-addition to the carbonyl group.[12][13] The reaction of an ester with excess Grignard reagent typically leads to the addition of two equivalents of the nucleophile, forming a tertiary alcohol after ring opening.[12] In contrast, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) are known to selectively perform 1,4-conjugate addition, which allows for the formation of a ketone product without over-addition.[12]

G Reaction Pathways with Organometallic Reagents cluster_grignard Grignard Pathway (Hard Nucleophile) cluster_gilman Gilman Pathway (Soft Nucleophile) start 3,4-Dihydro-6-methyl- 2H-pyran-2-one grignard Grignard Reagent (e.g., MeMgBr, excess) start->grignard gilman Gilman Reagent (e.g., Me₂CuLi) start->gilman add1 1. Nucleophilic Acyl Substitution (Ring Opening) grignard->add1 michael 1,4-Conjugate Addition gilman->michael ketone_int Intermediate Ketone add1->ketone_int Forms ketone add2 2. Nucleophilic Addition ketone_int->add2 Reacts further tert_alcohol Tertiary Alcohol Product add2->tert_alcohol enolate Enolate Intermediate michael->enolate protonation Protonation (Workup) enolate->protonation ketone_prod 4-Alkylated Product protonation->ketone_prod

Caption: Contrasting reaction pathways of hard (Grignard) vs. soft (Gilman) organometallic reagents.

Cycloaddition Reactions

The conjugated double bond system in pyran-2-ones allows them to act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[14][15] The reactivity in these transformations is highly dependent on the substitution pattern of both the pyranone and the dienophile. The reaction typically requires electron-deficient dienophiles for normal electron-demand Diels-Alder reactions. These reactions are synthetically valuable as they allow for the rapid construction of complex bicyclic or polycyclic frameworks.[14]

Ring-Opening and Ring Transformation Reactions

The lactone ring is susceptible to opening by strong nucleophiles or under acidic/basic hydrolytic conditions. As mentioned, nucleophilic attack can lead to ring-opening followed by recyclization to form different heterocyclic systems.[5] This reactivity makes pyran-2-ones versatile precursors for other classes of compounds. For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives after ring transformation.[5]

Experimental Protocols

Protocol: General Procedure for Michael Addition of a Soft Nucleophile

This protocol is adapted from general procedures for Michael additions to α,β-unsaturated ketones.[11]

Objective: To synthesize a 4-substituted-3,4-dihydro-6-methyl-2H-pyran-2-one derivative via Michael addition.

Materials:

  • This compound (1.0 eq)

  • Michael Donor (e.g., Diethyl malonate, 1.1 eq)

  • Base (e.g., Sodium ethoxide, 0.1-0.2 eq)

  • Anhydrous Ethanol (B145695) (as solvent)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • To a stirred solution of the Michael donor in anhydrous ethanol at room temperature, add the base (e.g., sodium ethoxide) portion-wise.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the nucleophilic enolate.

  • Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature (or with gentle heating if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol: Synthesis of 5,6-Dihydro-2H-pyran-2-one (A Related Structure)

This protocol from Organic Syntheses describes the preparation of a closely related parent structure and illustrates a fundamental synthesis method.[9]

Objective: To synthesize 5,6-dihydro-2H-pyran-2-one.

Materials:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1.0 mole as CH₂O)

  • Concentrated Sulfuric Acid (3 mL)

  • Glacial Acetic Acid (125 mL)

  • Anhydrous Sodium Acetate (16 g)

  • 20% Sodium Hydroxide solution

  • Dichloromethane

Procedure:

  • In a 500-mL round-bottomed flask, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

  • Reflux the mixture gently for 3 hours.

  • Cool the mixture to room temperature and add anhydrous sodium acetate.

  • Remove the acetic acid at 50–55°C on a rotary evaporator.

  • Add 100 mL of water and cool the flask in an ice bath.

  • Adjust the solution to pH 8 with 20% sodium hydroxide, keeping the temperature below 5°C.

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent with a rotary evaporator to leave an oil, which is then purified by vacuum distillation.

G Experimental Workflow for Dihydropyran-2-one Synthesis reagents Combine Reactants: - Vinylacetic Acid - Paraformaldehyde - H₂SO₄ (cat.) - Acetic Acid reflux Reflux for 3 hours reagents->reflux cool_add Cool to RT Add NaOAc reflux->cool_add evap Rotary Evaporation (Remove Acetic Acid) cool_add->evap workup Aqueous Workup: - Add H₂O - Basify to pH 8 with NaOH (< 5°C) evap->workup extract Extraction (Dichloromethane) workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product Pure 5,6-Dihydro-2H-pyran-2-one purify->product

Caption: A typical experimental workflow for the synthesis of a dihydropyran-2-one core.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. Its ability to undergo nucleophilic additions, react with organometallic reagents, and participate in cycloaddition and ring-transformation reactions makes it a highly valuable scaffold for organic synthesis. The strategic manipulation of its reactive sites allows for the construction of diverse and complex molecular architectures, underscoring its importance as a key intermediate for researchers in medicinal chemistry and natural product synthesis. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for unlocking its full synthetic potential.

References

The Dawn of Dihydropyranones: An In-depth Guide to Their Early Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyranone core is a significant heterocyclic motif present in a multitude of natural products and synthetic compounds of medicinal importance. This technical guide delves into the early history of dihydropyranones, tracing their discovery back to the mid-19th and early 20th centuries. The narrative of their emergence from natural sources and the pioneering synthetic efforts laid the groundwork for the development of a vast array of bioactive molecules. This document provides a detailed account of the initial isolation and synthesis of key dihydropyranones, complete with experimental protocols from foundational literature and a comparative summary of their early reported physical properties.

Historical Context: From Natural Isolation to Early Synthetic Milestones

While the broad class of pyran-based compounds has been known for over a century, significant exploration of their chemistry began in earnest after 1960. The early discoveries of dihydropyranones were often intertwined with the study of natural products. One of the earliest identified dihydropyranones was parasorbic acid, isolated from the berries of the mountain ash (Sorbus aucuparia) by A. W. Hofmann in 1859. This discovery highlighted the presence of this heterocyclic system in the natural world and spurred further investigation into its properties and structure.

Synthetic efforts in the late 19th and early 20th centuries, while not always directly targeting dihydropyranones, were laying the foundation for their eventual construction. A notable example from this era is the Pechmann condensation, developed by Hans von Pechmann in 1883, for the synthesis of coumarins, which are structurally related to pyranones. This work demonstrated the feasibility of constructing pyrone rings through condensation reactions, a strategy that would later be adapted for dihydropyranones.

It was not until the 1940s that targeted synthesis of dihydropyranones began to be reported with greater clarity. The work of Richard Kuhn and D. Jerchel in 1943 on the synthesis of parasorbic acid marked a significant milestone. Concurrently, methods for the synthesis of the parent δ-lactone, δ-valerolactone, were also being developed, providing access to the fundamental dihydropyranone scaffold. These early synthetic endeavors were crucial in enabling a more systematic study of the chemical and biological properties of this class of compounds.

Early Discovered Dihydropyranones: A Quantitative Overview

The following table summarizes the physical properties of two key dihydropyranones as reported in early scientific literature. This data provides a baseline for the characterization of these compounds at the time of their initial discovery and synthesis.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (nD)
Parasorbic Acid(S)-6-Methyl-5,6-dihydro-2H-pyran-2-oneC₆H₈O₂112.13104-105 (14 mmHg)1.083 (15°C)1.4724 (25°C)
δ-ValerolactoneOxan-2-oneC₅H₈O₂100.12218-220 (760 mmHg)1.105 (20°C)1.4580 (20°C)

Key Experimental Protocols from the Foundational Era

The following sections provide detailed experimental methodologies for the isolation and synthesis of parasorbic acid and δ-valerolactone, as derived from seminal publications.

Isolation of Parasorbic Acid (Hofmann, 1859)

The pioneering isolation of parasorbic acid by A. W. Hofmann from the berries of the mountain ash (Sorbus aucuparia) was a landmark in natural product chemistry.

Experimental Protocol:

  • Extraction: The unripe berries of the mountain ash were pressed to obtain the juice.

  • Neutralization and Concentration: The acidic juice was neutralized with barium carbonate. The resulting solution was filtered and concentrated by evaporation under reduced pressure.

  • Acidification and Ether Extraction: The concentrated syrup was acidified with sulfuric acid and then extracted repeatedly with diethyl ether.

  • Purification: The ethereal extract was dried over anhydrous calcium chloride and the ether was removed by distillation. The residual oil was further purified by fractional distillation under reduced pressure to yield pure parasorbic acid.

Synthesis of (±)-Parasorbic Acid (Kuhn and Jerchel, 1943)

The first total synthesis of racemic parasorbic acid was a significant achievement, confirming its structure.

Experimental Protocol:

  • Condensation: A mixture of crotonaldehyde (B89634) and malonic acid was heated in the presence of pyridine (B92270) as a catalyst.

  • Decarboxylation: The resulting condensation product was then heated to effect decarboxylation, yielding sorbic acid.

  • Lactonization: The sorbic acid was then treated with a strong acid, such as sulfuric acid, to induce intramolecular cyclization (lactonization) to form (±)-parasorbic acid.

  • Purification: The crude product was purified by vacuum distillation.

Synthesis of δ-Valerolactone

An early and reliable method for the synthesis of δ-valerolactone, the parent compound of the dihydropyran-2-one family, was the dehydrogenation of 1,5-pentanediol (B104693).

Experimental Protocol (based on early methods):

  • Catalyst Preparation: A copper chromite catalyst was prepared.

  • Dehydrogenation: 1,5-pentanediol was heated in the presence of the copper chromite catalyst.

  • Reaction Conditions: The reaction was typically carried out at elevated temperatures (e.g., 200-250 °C).

  • Purification: The resulting δ-valerolactone was isolated and purified by fractional distillation under reduced pressure.

Logical and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key historical workflows described in this guide.

Early_Dihydropyranone_Discovery_and_Synthesis cluster_Isolation Isolation of Parasorbic Acid (Hofmann, 1859) cluster_Synthesis Synthesis of (±)-Parasorbic Acid (Kuhn & Jerchel, 1943) I1 Mountain Ash Berries I2 Pressing I1->I2 I3 Juice I2->I3 I4 Neutralization (Barium Carbonate) I3->I4 I5 Concentration I4->I5 I6 Acidification (H2SO4) I5->I6 I7 Ether Extraction I6->I7 I8 Purification (Distillation) I7->I8 I9 Parasorbic Acid I8->I9 S1 Crotonaldehyde + Malonic Acid S2 Condensation (Pyridine) S1->S2 S3 Decarboxylation S2->S3 S4 Sorbic Acid S3->S4 S5 Lactonization (H2SO4) S4->S5 S6 Purification (Distillation) S5->S6 S7 (±)-Parasorbic Acid S6->S7 Delta_Valerolactone_Synthesis Early Synthesis of δ-Valerolactone D1 1,5-Pentanediol D2 Dehydrogenation D1->D2 D5 Purification (Distillation) D2->D5 D3 Copper Chromite Catalyst D3->D2 D4 High Temperature D4->D2 D6 δ-Valerolactone D5->D6

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic compound. The synthesis is achieved through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (B586867). This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a clear and reproducible experimental procedure. All quantitative data is summarized for easy reference, and the experimental workflow is visualized.

Introduction

This compound, also known as parasorbic acid, is a naturally occurring δ-lactone.[1] The (S)-enantiomer is found in the berries of the mountain ash (Sorbus aucuparia).[1] This compound and its derivatives are of significant interest in synthetic organic chemistry and are utilized as chiral building blocks for the synthesis of various natural products and pharmaceutically active molecules.[2] The dihydropyranone scaffold is associated with a range of biological activities, including antitumor, antifungal, and antimicrobial properties.[1] This document details a robust laboratory-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone.

ParameterValueReference
Starting Material4-Hydroxy-6-methyl-2-pyrone[3]
Catalyst5 wt% Palladium on Niobium(V) oxide (Pd/Nb₂O₅)[3]
Solvent1-Butanol[3]
Substrate Concentration1.8 wt% solution[3]
Catalyst to Substrate Ratio1:1.7 (mass ratio)[3]
Hydrogen Pressure5171.62 Torr (approximately 6.8 atm)[3]
Reaction Temperature70°C[3]
Reaction Time5 hours[3]
Product Selectivity92%[3]
Molecular FormulaC₆H₈O₂[4]
Molecular Weight112.13 g/mol [4]

Experimental Protocol

This protocol details the synthesis of this compound by the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone.[3]

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • 5 wt% Pd/Nb₂O₅ catalyst

  • 1-Butanol

  • Hydrogen gas (high purity)

  • High-pressure batch reactor (e.g., Parr Instruments) with temperature and pressure controls

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure batch reactor is clean and dry.

    • Charge the reactor with a 1.8 wt% solution of 4-hydroxy-6-methyl-2-pyrone in 1-butanol.

    • Add the 5 wt% Pd/Nb₂O₅ catalyst. The mass ratio of the catalyst to the substrate should be 1:1.7.

  • Hydrogenation Reaction:

    • Seal the reactor and purge with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to 5171.62 Torr.

    • Begin stirring and heat the reactor to a constant temperature of 70°C.

    • Maintain these conditions for 5 hours, monitoring the pressure to ensure there are no leaks.

  • Work-up and Purification:

    • After 5 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate using a rotary evaporator to remove the 1-butanol.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start charge_reactor Charge Reactor with: - 4-Hydroxy-6-methyl-2-pyrone in 1-Butanol - 5 wt% Pd/Nb₂O₅ catalyst start->charge_reactor seal_purge Seal and Purge Reactor with H₂ charge_reactor->seal_purge pressurize_heat Pressurize to ~6.8 atm H₂ Heat to 70°C seal_purge->pressurize_heat react Maintain conditions for 5 hours pressurize_heat->react cool_vent Cool to Room Temperature Vent H₂ react->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate via Rotary Evaporation filter->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end_product This compound purify->end_product

References

Use of 3,4-Dihydro-6-methyl-2H-pyran-2-one as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6-methyl-2H-pyran-2-one is a versatile heterocyclic compound that serves as a valuable chiral precursor in synthetic organic chemistry. Its enol ether functionality and lactone ring system provide multiple reactive sites for stereocontrolled transformations. A primary application of this building block is in the stereoselective total synthesis of complex natural products, most notably the aminoglycoside antibiotic, Kasugamycin.[1][2] The synthesis leverages the pyranone scaffold to construct the intricate kasugamine (B1673303) sugar moiety of the final product.

Core Application: Total Synthesis of Kasugamycin

The total synthesis of Kasugamycin represents a key example of the utility of this compound as a chiral starting material. The synthetic strategy involves a sequence of stereoselective reactions to introduce amino and hydroxyl functionalities onto the pyranone core, ultimately forming the kasugamine sugar.[1]

The overall transformation from the dihydropyranone to the core amino sugar intermediate, dl-methylkasugaminide, involves several key steps:

  • Electrophilic Addition : The synthesis is initiated by the addition of nitrosyl chloride (NOCl) across the double bond of the dihydropyranone.

  • Hydrolysis : The resulting intermediate is hydrolyzed to open the lactone and form a linear oxime derivative.

  • Stereoselective Reduction : Catalytic hydrogenation of the oxime is performed to stereoselectively generate an erythro amino alcohol.

  • Lactonization : The linear amino acid is then re-cyclized to form a substituted lactone.

  • Functional Group Manipulation : Subsequent steps involving reduction and glycosidation lead to the formation of the target kasugamine moiety.[1]

Experimental Data

The following table summarizes the key transformations in the synthesis of the kasugamine precursor from this compound. Quantitative yields for the individual steps were not available in the consulted abstracts and summaries.

StepStarting MaterialKey ReagentsProductYield (%)Stereoselectivity
1This compoundNitrosyl Chloride (NOCl)α-Chloro-nitroso adductN/AN/A
2α-Chloro-nitroso adductH₂O4-Oximino-5-oxohexanoic acidN/AN/A
34-Oximino-5-oxohexanoic acidH₂, Pt catalystDL-erythro-4-Amino-5-hydroxyhexanoic acidN/AStereoselective (erythro)[1]
4DL-erythro-4-Amino-5-hydroxyhexanoic acidAcetic Anhydride (Ac₂O)N-Acetyl-amino lactoneN/AN/A
5N-Acetyl-amino lactoneLiAlH₄Hemiacetal intermediateN/AN/A
6Hemiacetal intermediateAc₂O, Pyridine; then NOClChloronitroso dimer for glycosidationN/AN/A
7Chloronitroso dimerMethanol (CH₃OH)Methyl α-glycosideN/Aα-selective
8Methyl α-glycosideH₂, Pt; then Ba(OH)₂dl-MethylkasugaminideN/AN/A

Diagrams and Workflows

The synthetic pathway from this compound to the key kasugamine precursor is illustrated below.

G cluster_start Starting Material cluster_steps Key Transformations cluster_product Final Intermediate start This compound step1 Addition of NOCl start->step1 Step 1 step2 Hydrolysis step1->step2 Step 2 step3 Stereoselective Reduction (H₂, Pt) step2->step3 Step 3 step4 Lactonization (Ac₂O) step3->step4 Step 4 step5 Further Transformations (Reduction, Glycosidation) step4->step5 Steps 5+ product dl-Methylkasugaminide (Kasugamine Precursor) step5->product

Caption: Synthetic workflow for Kasugamine precursor.

Experimental Protocols

While the detailed experimental procedures from the original total synthesis by Suhara et al. are not fully available in the public domain, a representative protocol for the key initial step—the addition of nitrosyl chloride to an alkene—can be adapted from established and reliable sources such as Organic Syntheses.

Protocol 1: Electrophilic Addition of Nitrosyl Chloride (Representative Protocol)

This protocol describes the addition of nitrosyl chloride to an alkene in a chloroform (B151607) solvent, a procedure analogous to the first step in the Kasugamycin synthesis.[1] Caution! Nitrosyl chloride is a toxic and corrosive gas. All operations must be performed in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Chloroform (CHCl₃)

  • Nitrosyl chloride (NOCl) gas

  • Anhydrous Petroleum Ether

  • Ice-salt bath

  • Three-necked round-bottom flask equipped with a gas inlet tube, thermometer, and drying tube.

Procedure:

  • A solution of this compound in anhydrous chloroform is prepared in the three-necked flask.

  • The flask is cooled to -10 °C using an ice-salt bath.

  • Nitrosyl chloride gas is bubbled slowly through the stirred solution. The temperature should be maintained at approximately -10 °C (± 3 °C) throughout the addition.

  • The reaction progress is monitored by the color change of the solution, which typically transitions through green to a brownish-green, indicating a slight excess of NOCl.

  • Upon completion, anhydrous petroleum ether is added to the reaction mixture to precipitate the product.

  • The mixture is kept at -10 °C for an additional 15-20 minutes to ensure complete precipitation.

  • The resulting solid (the α-chloro-nitroso adduct, which often exists as a dimer) is collected by suction filtration in the fume hood.

  • The filtrate is carefully washed with a saturated sodium carbonate solution and then brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to recover any remaining product.

The subsequent hydrolysis and reduction steps would follow literature precedents for the conversion of α-chloro oximes to amino alcohols.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation setup Dissolve Dihydropyranone in Anhydrous CHCl₃ cool Cool to -10 °C (Ice-Salt Bath) setup->cool react Bubble NOCl gas into solution cool->react monitor Monitor temperature and color change react->monitor precipitate Add Petroleum Ether to precipitate product monitor->precipitate filter Collect solid by suction filtration precipitate->filter wash Wash and dry filtrate filter->wash

Caption: Workflow for Nitrosyl Chloride Addition.

References

Application of 3,4-Dihydro-6-methyl-2H-pyran-2-one in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dihydro-6-methyl-2H-pyran-2-one is a versatile heterocyclic compound that has found significant application as a chiral building block in the stereoselective synthesis of complex natural products. Its enol ether functionality and latent chirality make it an attractive starting material for the construction of densely functionalized pyran rings, which are core structures in numerous biologically active molecules. This document provides a detailed overview of the application of this compound in the total synthesis of the aminoglycoside antibiotic, Kasugamycin.

Core Application: Total Synthesis of Kasugamycin

The most prominent example showcasing the utility of this compound is in the total synthesis of Kasugamycin, an antibiotic used to control rice blast disease. The synthesis, originally reported by Suhara et al., leverages the pyranone ring as a scaffold to stereoselectively introduce the required amino and hydroxyl functionalities of the kasugamine (B1673303) sugar moiety.

Synthetic Strategy Overview

The overall strategy involves the initial functionalization of the double bond of this compound, followed by a series of stereocontrolled reductions and substitutions to install the necessary stereocenters of the kasugamine core. This is then followed by glycosylation with a protected inositol (B14025) derivative and final deprotection to yield Kasugamycin.

Diagram of the Synthetic Pathway from this compound to Kasugamycin

G A 3,4-Dihydro-6-methyl- 2H-pyran-2-one B Addition of Nitrosyl Chloride A->B C α-Chloro-nitroso Intermediate B->C D Hydrolysis C->D E 4-Oximino-5-oxohexanoic acid D->E F Stereoselective Reduction E->F G erythro-4-Amino-5- hydroxyhexanoic acid F->G H Lactonization & Functional Group Manipulation G->H I Protected Kasugamine Derivative H->I J Glycosylation with Protected Inositol I->J K Protected Kasuganobiosamine J->K L Deprotection K->L M Kasugamycin L->M

Caption: Synthetic workflow for the total synthesis of Kasugamycin.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Kasugamycin starting from this compound, based on the work of Suhara et al.

Step 1: Synthesis of 4-Oximino-5-oxohexanoic acid

This step involves the addition of nitrosyl chloride to the double bond of the starting pyranone, followed by hydrolysis of the resulting intermediate.

  • Materials:

  • Procedure:

    • A solution of this compound in dry dichloromethane is cooled to 0 °C in an ice bath.

    • A stream of nitrosyl chloride gas is passed through the solution. The reaction progress is monitored by the disappearance of the starting material (e.g., by TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude α-chloro-nitroso intermediate.

    • The crude intermediate is then treated with water and stirred vigorously until hydrolysis is complete, affording 4-Oximino-5-oxohexanoic acid.

Step 2: Stereoselective Reduction to erythro-4-Amino-5-hydroxyhexanoic acid

The key stereochemistry of the amino alcohol is established in this step through a stereoselective reduction of the oxime and ketone functionalities.

  • Materials:

    • 4-Oximino-5-oxohexanoic acid

    • Platinum(IV) oxide (PtO₂)

    • Hydrogen gas (H₂)

    • Methanol (B129727) (MeOH) or Ethanol (EtOH)

    • Pressurized hydrogenation apparatus

  • Procedure:

    • 4-Oximino-5-oxohexanoic acid is dissolved in a suitable solvent such as methanol or ethanol.

    • A catalytic amount of Platinum(IV) oxide is added to the solution.

    • The mixture is subjected to hydrogenation under a pressurized atmosphere of hydrogen gas.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude erythro-4-Amino-5-hydroxyhexanoic acid. The erythro isomer is the major product of this stereoselective reduction.

Quantitative Data

The following table summarizes the reported yields for the key transformations in the synthesis of Kasugamycin.

StepProductYield (%)
Addition of NOCl and Hydrolysis4-Oximino-5-oxohexanoic acid~70-80
Stereoselective Reductionerythro-4-Amino-5-hydroxyhexanoic acid>80
Overall Synthesis of Kasuganobiosamine from the pyranone precursorKasuganobiosamine~10-15

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the synthesis is dictated by the specific sequence of reactions and the reagents employed. The initial addition of nitrosyl chloride and subsequent reduction sets the stage for the formation of the correct diastereomer of the amino alcohol, which is crucial for the biological activity of the final natural product.

Diagram of the Stereochemical Control Logic

G A 3,4-Dihydro-6-methyl- 2H-pyran-2-one (Prochiral) B Addition of NOCl (Anti-addition) A->B C Defined relative stereochemistry in α-chloro-oxime intermediate B->C D Catalytic Hydrogenation (Syn-addition from less hindered face) C->D E erythro-Diastereomer (Kasugamine precursor) D->E Major F threo-Diastereomer (Minor product) D->F Minor

Caption: Logic diagram illustrating the key stereocontrolling steps.

Conclusion

The total synthesis of Kasugamycin from this compound exemplifies the strategic use of readily available chiral building blocks in the construction of complex natural products. The detailed protocols and understanding of the reaction mechanisms provide a valuable resource for researchers in natural product synthesis and drug discovery, enabling the development of synthetic routes to other valuable bioactive molecules.

Application Notes: 3,4-Dihydro-6-methyl-2H-pyran-2-one as a Versatile Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,4-Dihydro-6-methyl-2H-pyran-2-one is a valuable heterocyclic compound that serves as a chiral building block in the synthesis of a diverse range of pharmaceutical agents and bioactive natural products. Its enol ether functionality and lactone ring provide multiple reactive sites for stereocontrolled transformations. This document outlines its application in the synthesis of key therapeutic agents, provides detailed experimental protocols for its derivatization and subsequent biological evaluation, and presents quantitative data to support its utility in drug discovery and development.

Introduction

The dihydropyranone scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity. This compound, specifically, offers a versatile platform for constructing complex molecular architectures. Its utility is highlighted by its role as a key precursor in the stereoselective synthesis of the aminoglycoside antibiotic, Kasugamycin[1]. The reactivity of its double bond and the potential for lactone ring-opening reactions allow for the introduction of various functional groups, leading to a wide array of derivatives with potential therapeutic applications, including anticancer and antimicrobial activities.

Applications in Pharmaceutical Synthesis

The structural features of this compound make it an ideal starting material for synthesizing complex molecules.

Case Study 1: Synthesis of Kasugamycin

Kasugamycin is an aminoglycoside antibiotic used agriculturally to control rice blast disease[2]. The total synthesis of Kasugamycin has been accomplished using this compound as the starting material for the kasugamine (B1673303) (the deoxy-amino sugar) moiety[3][4]. The synthesis involves a stereoselective introduction of amino and hydroxyl groups across the pyranone ring system.

A key step in this synthesis is the reaction of the dihydropyranone with nitrosyl chloride (NOCl), which functionalizes the double bond and sets the stage for subsequent stereocontrolled reductions and aminations to build the complex kasugamine core[3][5].

logical_relationship precursor 3,4-Dihydro-6-methyl- 2H-pyran-2-one intermediate Functionalized Pyranone Intermediate precursor->intermediate Nitrosyl Chloride kasugamine Kasugamine Moiety intermediate->kasugamine Reduction & Amination kasuganobiosamine Kasuganobiosamine kasugamine->kasuganobiosamine inositol D-chiro-Inositol Derivative inositol->kasuganobiosamine Glycosylation kasugamycin Kasugamycin (Antibiotic) kasuganobiosamine->kasugamycin Amidine Formation

Logical relationship for Kasugamycin synthesis.
Case Study 2: Precursor for Goniothalamin (B1671989) Analogs (Anticancer Agents)

While not a direct precursor, the 6-methyl-5,6-dihydro-2H-pyran-2-one core is the central feature of natural products like Goniothalamin, which exhibits potent pro-apoptotic activity in various cancer cell lines[6][7]. Synthetic strategies targeting Goniothalamin and its analogs often construct this core, demonstrating the pharmaceutical relevance of this scaffold. Derivatives can be designed to modulate key cellular signaling pathways, leading to the discovery of new anticancer agents.

Goniothalamin has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and caspase-3, and is associated with endoplasmic reticulum (ER) stress[6][7]. It can also suppress the PI3K/AKT signaling pathway, further promoting apoptosis[8].

signaling_pathway gonio Goniothalamin (Derived from Pyranone Scaffold) er_stress ER Stress gonio->er_stress pi3k PI3K/AKT Pathway ↓ gonio->pi3k bcl2 Bcl-2 ↓ gonio->bcl2 jnk p-JNK ↑ er_stress->jnk cas9 Caspase-9 Activation jnk->cas9 apoptosis Apoptosis pi3k->apoptosis survival signal bcl2->cas9 inhibition cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Simplified pro-apoptotic signaling of Goniothalamin.

Data Presentation

Quantitative data from the synthesis of various dihydropyranone derivatives highlight the efficiency of modern catalytic methods.

Table 1: Synthesis of Dihydropyranone Derivatives via N-Heterocyclic Carbene (NHC) Catalysis.

Reactants Catalyst System Yield (%) Enantiomeric Excess (%) Reference
α,β-Unsaturated Aldehyde + Pyrrol-4-one NHC 51 - 97 up to 99 [9]
α,β-Unsaturated Aldehyde + Pyrazolone NHC up to 82 96 [9]
Ynal + Cyclic Dicarbonyl Compound NHC up to 86 > 92 [9]
α-Chloroaldehyde + Aurone NHC 91 - 96 99 [9]

| Potassium 2-oxo-3-enoate + 1,3-Dicarbonyl | NHC | up to 96 | 96 |[9] |

Table 2: Oxidation of a Dihydropyran Methanol Derivative. Data for the related compound (R)-3,4-dihydro-2H-pyran-2-methanol highlights a key transformation applicable to pyranone precursors.

Oxidizing Agent / Conditions Yield (%) Reference
DMSO, (COCl)₂, Et₃N (Swern) 30 [10]
DMSO, SO₃-pyridine, Et₃N 22 [10]
Dess-Martin periodinane 25 [10]

| (Diacetoxyiodo)benzene (BAIB), TEMPO | 54 | [10] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the synthesis and evaluation of pharmaceutical agents derived from dihydropyranones.

Protocol 1: Stereoselective Synthesis of Kasugamine Precursor

This protocol is a conceptual summary of the initial steps in the total synthesis of Kasugamycin, starting from this compound[3][4].

Materials:

  • This compound

  • Nitrosyl chloride (NOCl)

  • Dichloromethane (CH₂Cl₂)

  • Platinum catalyst (e.g., PtO₂)

  • Hydrogen source

  • Standard glassware for organic synthesis

Workflow:

experimental_workflow start 1. Dissolve this compound in anhydrous CH₂Cl₂ under inert atmosphere. step2 2. Cool to -20°C. Bubble NOCl gas through the solution until reaction is complete (TLC). start->step2 step3 3. Evaporate solvent to obtain the chloronitroso dimer intermediate. step2->step3 step4 4. Hydrolyze the intermediate with water to yield 4-oximino-5-oxohexanoic acid. step3->step4 step5 5. Perform catalytic reduction (H₂/Pt) to stereoselectively form the erythro amino hydroxy acid. step4->step5 end 6. Purify the product (e.g., crystallization) to obtain the Kasugamine precursor. step5->end

Workflow for the synthesis of a Kasugamine precursor.

Procedure:

  • Nitrosyl Chloride Addition: this compound is treated with NOCl to afford a chloronitroso dimer intermediate[3].

  • Hydrolysis: The resulting dimer is hydrolyzed with water to give 4-oximino-5-oxohexanoic acid[4].

  • Stereoselective Reduction: The oximino acid is subjected to catalytic reduction using hydrogen over a platinum catalyst. This step proceeds stereoselectively to yield the DL-erythro-4-amino-5-hydroxyhexanoic acid, a key precursor to the kasugamine sugar moiety[4].

  • Further Steps: This precursor undergoes further steps including lactonization, reduction, and glycosylation to complete the synthesis[3].

Protocol 2: Biological Evaluation - MTT Assay for Cytotoxicity

This protocol is a generalized colorimetric assay to assess the cytotoxic effects of synthesized dihydropyranone derivatives on cancer cell lines.

Materials:

  • Synthesized dihydropyranone derivatives

  • Cancer cell line (e.g., HeLa)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a proven and potent precursor for the synthesis of complex pharmaceutical agents. Its application in the total synthesis of the antibiotic Kasugamycin showcases its value in stereoselective synthesis. Furthermore, the dihydropyranone core is a key pharmacophore in natural products with significant anticancer activity, making this compound and its derivatives a rich area for future drug discovery and development efforts. The synthetic protocols and biological assays described herein provide a foundational framework for researchers to explore the vast potential of this versatile chemical scaffold.

References

Application Notes and Protocols for the Purification of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the purification of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic compound utilized as a starting reagent in the stereoselective synthesis of antibiotics such as kasugamycin.[1] The protocols described herein focus on common laboratory techniques including distillation, column chromatography, and recrystallization to achieve high purity of the target compound. This guide is intended to assist researchers in obtaining purified this compound for further synthetic applications and drug development endeavors.

Introduction

This compound (C₆H₈O₂) is a lactone, or cyclic ester, that serves as a key building block in organic synthesis.[1] Its chemical structure and properties necessitate effective purification from crude reaction mixtures to ensure the integrity of subsequent reactions and the quality of final products. This application note outlines two primary methods for the purification of this compound: fractional distillation under reduced pressure and flash column chromatography. Additionally, a protocol for recrystallization is provided as an alternative or supplementary purification step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the proper handling, characterization, and purification of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈O₂[2][3][4]
Molecular Weight 112.13 g/mol [3][4]
Appearance Colorless to yellow oil/liquid[5]
Boiling Point 82-83 °C at 15 mm Hg[1][2]
Density 1.09 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.4677[1][2]
CAS Number 3740-59-8[2][3][4]

Experimental Protocols

The following protocols describe the step-by-step procedures for the purification of this compound. The selection of the appropriate method will depend on the nature and quantity of impurities present in the crude material.

Protocol 1: Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for purifying liquid compounds with different boiling points from non-volatile or less volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Connect the apparatus to a vacuum source and gradually reduce the pressure to approximately 15 mm Hg.

  • Begin heating the distillation flask gently using a heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at 82-83 °C.[1][2]

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

  • Characterize the purified product by analytical techniques such as GC-MS or NMR to confirm its identity and purity.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds based on their polarity.[6]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry. Allow the silica gel to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.[6]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Assess the purity of the final product using analytical methods.

Protocol 3: Recrystallization

Recrystallization can be employed if the crude product is a solid or if it solidifies upon cooling.

Materials:

  • Crude this compound

  • Appropriate solvent or solvent mixture (e.g., ethanol/water, diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The expected outcomes of the purification procedures are summarized in Table 2. The values for yield and purity are based on typical results for similar compounds and may vary depending on the initial purity of the crude material.[6]

Table 2: Expected Yield and Purity from Purification Methods

Purification MethodTypical Yield (%)Expected Purity (%)Notes
Fractional Distillation 60 - 85> 95Yield is dependent on the volatility of impurities.
Flash Column Chromatography 50 - 80> 98Yield can be lower due to product loss on the column.[6]
Recrystallization 60 - 85> 95Yield is highly dependent on the initial purity of the crude product.[6]

Visualization of Experimental Workflow

The logical flow of the purification process is illustrated in the following diagram.

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  If liquid with different boiling point impurities Chromatography Flash Column Chromatography Crude->Chromatography  For a broad range of polar and non-polar impurities Recrystallization Recrystallization Crude->Recrystallization  If solid or crystallizable Analysis1 Purity Analysis (TLC, GC-MS) Distillation->Analysis1 Chromatography->Analysis1 Recrystallization->Analysis1 PureProduct Pure this compound Analysis1->PureProduct Purity > 98% Impure Impure Product Analysis1->Impure Purity < 98% FurtherPurification Further Purification Required Impure->FurtherPurification

Caption: Purification workflow for this compound.

Conclusion

The protocols detailed in this application note provide comprehensive guidelines for the successful purification of this compound. The choice of method should be guided by the physical state of the crude product and the nature of the impurities. Proper execution of these procedures, coupled with diligent analysis of the purified fractions, will yield a high-purity compound suitable for demanding applications in research and drug development.

References

Safe handling, storage, and disposal of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS No. 3740-59-8) is a heterocyclic compound utilized as a starting reagent in various chemical syntheses, including the stereoselective synthesis of the antibiotic kasugamycin.[1] Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative during its handling, storage, and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for researchers, scientists, and drug development professionals.

Compound Identification and Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol [2][3]
CAS Number 3740-59-8[2][3]
Appearance Liquid
Density 1.09 g/mL at 25 °C[1][4]
Boiling Point 82-83 °C at 15 mm Hg[1][4]
Flash Point 174 °F
Refractive Index n20/D 1.4677[1][4]
Solubility Log10 of Water solubility in mol/l: -1.44[2]

Hazard Identification and Safety Information

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4]

GHS ClassificationHazard Statement
Flammable liquids (Category 4)H227: Combustible liquid[3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[3]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[3]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[3]

Signal Word: Warning[3]

Safe Handling Protocols

Adherence to the following handling procedures is crucial to minimize exposure and ensure safety.

3.1. Engineering Controls

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Contaminated clothing should be removed immediately and washed before reuse.[8][10]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

3.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mist.[9]

  • Wash hands thoroughly after handling and before eating, drinking, smoking, or leaving the laboratory.[6][10]

  • Keep away from food, drink, and animal feeding stuffs.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Work Inside Chemical Fume Hood C->D Proceed with work E Dispense and Use Compound D->E F Keep Container Tightly Closed When Not in Use E->F G Properly Store or Dispose of Compound F->G Task complete H Decontaminate Work Area G->H I Remove PPE and Wash Hands Thoroughly H->I Storage_Protocols cluster_conditions Storage Conditions cluster_incompatibles Incompatible Materials (Store Separately) storage_area Designated Storage Area cool Cool dry Dry ventilated Well-Ventilated no_ignition Away from Ignition Sources no_sunlight Protect from Sunlight oxidizers Strong Oxidizing Agents acids Acids bases Bases Disposal_Decision_Tree start Dispose of Waste 3,4-Dihydro-6-methyl- 2H-pyran-2-one? licensed_disposal Contact EHS for pickup by a licensed hazardous waste contractor. start->licensed_disposal Large Quantity chemical_treatment Perform alkaline hydrolysis (saponification) in a fume hood. start->chemical_treatment Small Quantity neutralize Neutralize the resulting solution. chemical_treatment->neutralize aqueous_waste Dispose of as neutralized aqueous waste per institutional guidelines. neutralize->aqueous_waste

References

Suppliers and purchasing information for 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement, properties, and applications of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS No. 3740-59-8). Included are supplier details, physical and chemical data, a representative synthesis protocol, and its key application as a chiral building block in the synthesis of complex bioactive molecules.

Purchasing and Supplier Information

This compound is available from various chemical suppliers. The table below summarizes information from several vendors. It is important to note that pricing and purity may vary, and researchers should request certificates of analysis from suppliers.

SupplierCAS NumberPurityPrice (USD)Notes
Dideu Industries Group Limited3740-59-899.00%$1.10 / g-
Career Henan Chemical Co.3740-59-899%$1.00 / kg-
Finetech Industry Limited3740-59-8-Request QuoteAvailable from mg to kg scale.[1]
Zhejiang Kaili Industrial Co., Ltd.3740-59-8-Request QuoteEngaged in the research, development, production, and sales of APIs and pharmaceutical intermediates.[1]
Shanghai Hope Chem Co., Ltd.3740-59-8-Request Quote-
Hubei Jusheng Technology Co.,Ltd.3740-59-8-Request Quote-
Yantai Sheng Kai Lun Biological Products Co. , Ltd.3740-59-8-Request Quote-

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound.

G A Identify Need for This compound B Search for Suppliers (e.g., Online Databases) A->B C Compare Suppliers (Purity, Price, Availability) B->C D Request Quotation and Certificate of Analysis (CoA) C->D E Select Supplier and Place Purchase Order D->E F Receive and Verify Chemical Shipment with CoA E->F G Log Chemical in Inventory and Store Appropriately F->G

A general workflow for procuring laboratory chemicals.

Physical and Chemical Properties

Summarized below are the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈O₂PubChem[2]
Molecular Weight 112.13 g/mol PubChem[2]
CAS Number 3740-59-8PubChem[2]
Appearance --
Boiling Point 82-83 °C at 15 mmHgChemicalBook[3]
Density 1.09 g/mL at 25 °CChemicalBook[3]
Refractive Index n20/D 1.4677ChemicalBook[3]
IUPAC Name 6-methyl-3,4-dihydropyran-2-onePubChem[2]
Synonyms 6-Methyl-3,4-dihydro-2H-pyran-2-onePubChem[2]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Application Notes: A Versatile Chiral Building Block

This compound is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its primary application lies in its use as a starting material for the stereoselective synthesis of complex natural products and their analogs.

Key Application: Synthesis of Kasugamycin (B1663007)

A significant application of this compound is its role as a precursor in the enantioselective total synthesis of (+)-kasugamycin, a potent antifungal antibiotic.[4][5][6][7] Kasugamycin is an aminoglycoside natural product with important applications in agriculture for controlling plant diseases.[8] The synthesis of kasugamycin and its derivatives is a key area of research for developing new and improved anti-infective agents.[5]

The dihydropyranone core of this compound provides a scaffold for the stereocontrolled introduction of functional groups, which is crucial for constructing the complex architecture of molecules like kasugamine, the aminosugar component of kasugamycin.[4][8]

The general synthetic strategy involves leveraging the functionalities within the this compound ring to introduce the necessary amino and hydroxyl groups with the correct stereochemistry.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the searched literature, a representative procedure for a closely related compound, 5,6-dihydro-2H-pyran-2-one, is provided below. This can be adapted by a skilled synthetic chemist.

Representative Synthesis of a Dihydropyranone Ring System

This protocol is adapted from the synthesis of 5,6-Dihydro-2H-pyran-2-one.

Materials:

Procedure:

  • Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL) in a 500-mL round-bottomed flask equipped with a reflux condenser.

  • Gently reflux the mixture for 3 hours.

  • Cool the mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.

  • Remove the acetic acid using a rotary evaporator at 50–55 °C.

  • Add 100 mL of water to the residue.

  • Cool the flask in an ice bath and adjust the pH to 8 with 20% aqueous sodium hydroxide, adding it dropwise while stirring and maintaining the temperature below 5 °C.

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the dichloromethane with a rotary evaporator to yield the crude product as an oil.

  • Purify the oil by distillation under reduced pressure.

Diagram of a Representative Synthesis Protocol:

G A Reactants: Vinylacetic acid, Paraformaldehyde, Sulfuric acid, Acetic acid B Reflux for 3 hours A->B C Quench with Sodium Acetate B->C D Remove Acetic Acid (Rotary Evaporation) C->D E Aqueous Workup: Add Water, Adjust pH to 8 D->E F Extraction with Dichloromethane E->F G Wash with Brine and Dry over Sodium Sulfate F->G H Solvent Removal (Rotary Evaporation) G->H I Purification by Vacuum Distillation H->I J Final Product: 5,6-Dihydro-2H-pyran-2-one I->J

A workflow for the synthesis of a dihydropyranone.

Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions. The synthesis of this compound may require different starting materials and conditions.

References

Application Notes and Protocols for the Derivativation of 3,4-Dihydro-6-methyl-2H-pyran-2-one in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for key chemical modifications and presents structure-activity relationship (SAR) data to inform rational drug design.

Introduction

This compound, also known as parasorbic acid, is a naturally occurring α,β-unsaturated δ-lactone.[1] The inherent reactivity of this scaffold, particularly the electrophilic nature of the conjugated system, makes it an attractive starting point for the synthesis of diverse chemical libraries for biological screening.[2] Derivatives of the 5,6-dihydropyran-2-one core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[3][4] This document details synthetic strategies to explore the chemical space around this privileged structure and provides insights into the correlation between structural modifications and biological activity.

Derivatization Strategies and Protocols

The chemical reactivity of this compound is primarily centered around the α,β-unsaturated lactone moiety. Key derivatization strategies include modifications at the C4-C5 double bond and transformations involving the lactone ring.

Protocol 1: Michael Addition of Thiols (Thia-Michael Addition)

The conjugate addition of sulfur nucleophiles to the C4 position is a facile method to introduce a variety of substituents and study their impact on biological activity.

Objective: To synthesize a library of 4-thio-substituted derivatives of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired thiol (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-thio-substituted derivative.

Expected Outcome: A series of derivatives with diverse thioether moieties at the C4 position.

Protocol 2: Epoxidation of the C4-C5 Double Bond

Epoxidation of the double bond introduces a reactive epoxide ring, which can be further functionalized, leading to a variety of di-functionalized derivatives.

Objective: To synthesize the 4,5-epoxy derivative of this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous Na2S2O3 solution, followed by saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the epoxide.

Expected Outcome: The corresponding 4,5-epoxy-3,4-dihydro-6-methyl-2H-pyran-2-one. This epoxide can serve as a key intermediate for the synthesis of amino-alcohols, diols, and other derivatives through nucleophilic ring-opening reactions.

Protocol 3: Dihydroxylation of the C4-C5 Double Bond

The introduction of two hydroxyl groups increases the polarity of the molecule and provides new handles for further derivatization.

Objective: To synthesize the 4,5-dihydroxy derivative of this compound.

Materials:

  • This compound

  • Osmium tetroxide (OsO4) solution (catalytic amount, e.g., 4% in water)

  • N-methylmorpholine N-oxide (NMO) (1.5 eq)

  • Acetone and water (e.g., 10:1 mixture)

  • Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (B129727) for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the acetone/water mixture in a round-bottom flask.

  • Add NMO (1.5 eq) to the solution.

  • Add a catalytic amount of OsO4 solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na2SO3 solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the diol.

Expected Outcome: The corresponding 4,5-dihydroxy-3,4-dihydro-6-methyl-2H-pyran-2-one, which can be further derivatized at the hydroxyl groups.

Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound scaffold allows for a systematic investigation of the structure-activity relationships. The following tables summarize the biological activities of various pyran-2-one derivatives against cancer cell lines and microbial pathogens.

Anticancer Activity

Derivatives of the 5,6-dihydropyran-2-one core have shown significant cytotoxic activity against various cancer cell lines.[3] The unsaturated lactone moiety is believed to function as a Michael acceptor, reacting with biological nucleophiles and thereby disrupting cellular processes in cancer cells.[2]

Compound ID Substituent (R) Cancer Cell Line IC50 (µM)
4g 4-NO₂SW-480 (Colon)34.6
4i 4-ClSW-480 (Colon)35.9
4j 3,4,5-(OCH₃)₃SW-480 (Colon)38.6
4g 4-NO₂MCF-7 (Breast)42.6
4i 4-ClMCF-7 (Breast)34.2
4j 3,4,5-(OCH₃)₃MCF-7 (Breast)26.6

Data sourced from a study on dihydropyranopyran derivatives, which share the core pyran-2-one structure.[3]

SAR Insights for Anticancer Activity:

  • The presence of electron-withdrawing and bulky substituents on an appended aromatic ring appears to be tolerated, with all tested compounds showing activity in the micromolar range.

  • The 3,4,5-trimethoxyphenyl derivative (4j ) exhibited the most potent activity against the MCF-7 breast cancer cell line, suggesting that substitution at multiple positions on the aromatic ring could be beneficial.

  • The similar potencies of the 4-nitro (4g ) and 4-chloro (4i ) derivatives against the SW-480 colon cancer cell line indicate that electronic effects at the para position of the aromatic ring may not be the primary driver of activity.

Antimicrobial Activity

Derivatives of 6-methyl-5,6-dihydro-2H-pyran-2-one have also demonstrated promising activity against various pathogenic bacteria.[3]

Compound ID Substituent (R) Bacterial Strain MIC (µg/mL)
5a 4-CH₃Staphylococcus aureus125
5b 4-OCH₃Staphylococcus aureus125
5c 4-ClStaphylococcus aureus62.5
5a 4-CH₃Bacillus subtilis250
5b 4-OCH₃Bacillus subtilis125
5c 4-ClBacillus subtilis125
5a 4-CH₃Escherichia coli250
5b 4-OCH₃Escherichia coli250
5c 4-ClEscherichia coli125

Data sourced from a study on pyrano[2,3-c]pyrazole derivatives, which are structurally related to the target scaffold.[3]

SAR Insights for Antimicrobial Activity:

  • The presence of a chlorine atom at the para position of the aromatic ring (5c ) generally resulted in the most potent antibacterial activity against the tested strains.

  • The methoxy-substituted derivative (5b ) showed improved activity against Bacillus subtilis compared to the methyl-substituted analog (5a ).

  • The Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) appear to be more susceptible to these derivatives than the Gram-negative bacterium (Escherichia coli).

Visualizing Experimental Workflows and Signaling Pathways

General Derivatization Workflow

Derivatization_Workflow Start This compound Thia_Michael Thia-Michael Addition (Protocol 1) Start->Thia_Michael Epoxidation Epoxidation (Protocol 2) Start->Epoxidation Dihydroxylation Dihydroxylation (Protocol 3) Start->Dihydroxylation Derivatives1 4-Thio Derivatives Thia_Michael->Derivatives1 Derivatives2 4,5-Epoxy Derivative Epoxidation->Derivatives2 Derivatives3 4,5-Dihydroxy Derivative Dihydroxylation->Derivatives3 SAR Structure-Activity Relationship Studies Derivatives1->SAR Derivatives2->SAR Derivatives3->SAR

Caption: General workflow for the derivatization of this compound.

Hypothesized Signaling Pathway Inhibition

The anticancer activity of pyran-2-one derivatives may involve the inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).

Signaling_Pathway Pyranone Pyran-2-one Derivative CDK2_CyclinE CDK2/Cyclin E Complex Pyranone->CDK2_CyclinE Inhibition Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition CellCycle G1/S Phase Transition (Cell Proliferation) E2F->CellCycle Activation

Caption: Hypothesized inhibition of the CDK2 pathway by pyran-2-one derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. The provided protocols offer a foundation for the synthesis of diverse derivatives, and the accompanying SAR data highlights key structural features that influence anticancer and antimicrobial activities. Further exploration of this chemical space, guided by the principles outlined in these application notes, holds significant promise for the discovery of new therapeutic agents.

References

Catalytic Methods for the Asymmetric Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 3,4-dihydro-6-methyl-2H-pyran-2-one analogs, which are valuable chiral building blocks in medicinal chemistry and natural product synthesis. The focus is on robust and highly selective catalytic methods, including organocatalysis and cooperative catalysis.

Application Note 1: N-Heterocyclic Carbene (NHC) Organocatalyzed [3+3] Annulation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of 3,4-dihydropyran-2-one synthesis, NHCs facilitate a formal [3+3] annulation reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. This method offers high yields and excellent enantioselectivities.[1][2][3]

A key intermediate in this catalytic cycle is the Breslow intermediate, which is formed from the reaction of the NHC with the aldehyde. This intermediate undergoes a series of transformations to form an α,β-unsaturated acylazolium intermediate, which then reacts with the 1,3-dicarbonyl compound in a Michael addition. Subsequent intramolecular cyclization and catalyst regeneration yield the desired dihydropyranone.[1][2]

Quantitative Data Summary

The following table summarizes the performance of a representative NHC-catalyzed annulation for the synthesis of 3,4-dihydropyran-2-one analogs.

EntryCatalystAldehyde Substrate1,3-Dicarbonyl SubstrateBaseSolventTime (h)Yield (%)ee (%)
1NHC-1CinnamaldehydeAcetylacetoneDBUCH2Cl2129295
2NHC-1CrotonaldehydeDimedoneDBUCH2Cl2188892
3NHC-2CinnamaldehydeEthyl AcetoacetateCs2CO3Toluene248597
4NHC-2CrotonaldehydeDibenzoylmethaneCs2CO3Toluene249096

NHC-1: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene NHC-2: (S)-4-((tert-butyldimethylsilyl)oxy)-2-(2,6-diisopropylphenyl)-3-methyl-2,3-dihydro-1H-1,3,2-benzodiazaborole derived NHC

Experimental Protocol: General Procedure for NHC-Catalyzed [3+3] Annulation
  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral NHC precursor (triazolium salt, 0.02 mmol, 10 mol%) and the base (e.g., DBU, 0.02 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., CH2Cl2, 1.0 mL) and stir the mixture at room temperature for 15 minutes to generate the active NHC catalyst.

  • To this solution, add the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv).

  • Slowly add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the specified temperature for the time indicated in the data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired 3,4-dihydropyran-2-one analog.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Catalytic Cycle Visualization

NHC_Catalyzed_Annulation cluster_cycle Catalytic Cycle NHC_Catalyst Chiral NHC Breslow_Int Breslow Intermediate NHC_Catalyst->Breslow_Int + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Breslow_Int Acylazolium_Int α,β-Unsaturated Acylazolium Intermediate Breslow_Int->Acylazolium_Int Oxidation Michael_Adduct Michael Adduct Acylazolium_Int->Michael_Adduct + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization Product 3,4-Dihydropyran-2-one Cyclized_Int->Product - NHC Catalyst

Caption: NHC-Catalyzed [3+3] Annulation Cycle.

Application Note 2: Cooperative Catalysis with N-Heterocyclic Carbenes and Lewis Acids

The reactivity and selectivity of NHC-catalyzed reactions can often be enhanced through cooperative catalysis with a Lewis acid.[4][5][6] The Lewis acid can activate the electrophile, thereby accelerating the key bond-forming steps and improving the stereochemical outcome. For the synthesis of dihydropyranones, a combination of a chiral NHC and a Lewis acid like Ti(OiPr)4 or Sc(OTf)3 has proven effective.[6]

Quantitative Data Summary
EntryNHC CatalystLewis AcidAldehyde Substrate1,3-Dicarbonyl SubstrateBaseSolventTime (h)Yield (%)ee (%)
1NHC-2Ti(OiPr)4CinnamaldehydeAcetylacetoneDBUTHF89598
2NHC-2Ti(OiPr)4CrotonaldehydeDimedoneDBUTHF129196
3NHC-2Sc(OTf)3CinnamaldehydeEthyl AcetoacetateCs2CO3CH2Cl21689>99
4NHC-2Sc(OTf)3CrotonaldehydeDibenzoylmethaneCs2CO3CH2Cl2209398

NHC-2: (S)-4-((tert-butyldimethylsilyl)oxy)-2-(2,6-diisopropylphenyl)-3-methyl-2,3-dihydro-1H-1,3,2-benzodiazaborole derived NHC

Experimental Protocol: General Procedure for NHC/Lewis Acid Cooperative Catalysis
  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral NHC precursor (0.02 mmol, 10 mol%) and the base (e.g., DBU, 0.02 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., THF, 1.0 mL) and stir for 15 minutes at room temperature.

  • In a separate flame-dried Schlenk tube, add the Lewis acid (e.g., Ti(OiPr)4, 0.02 mmol, 10 mol%) and the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv) in anhydrous solvent (1.0 mL).

  • Cool the NHC solution to 0 °C and add the solution of the Lewis acid and 1,3-dicarbonyl compound via cannula.

  • Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the product.

  • Determine the enantiomeric excess by chiral HPLC.

Workflow Visualization

Cooperative_Catalysis_Workflow Start Start Prep_NHC Prepare NHC Solution (NHC precursor + Base in Solvent) Start->Prep_NHC Prep_LA_Dicarbonyl Prepare Lewis Acid/ 1,3-Dicarbonyl Solution Start->Prep_LA_Dicarbonyl Combine Combine Solutions at 0 °C Prep_NHC->Combine Prep_LA_Dicarbonyl->Combine Add_Aldehyde Add α,β-Unsaturated Aldehyde Combine->Add_Aldehyde React Reaction at Room Temperature Add_Aldehyde->React Quench Quench with aq. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze by Chiral HPLC Purify->Analyze End End Analyze->End

Caption: Workflow for NHC/Lewis Acid Cooperative Catalysis.

Application Note 3: Biocatalytic Asymmetric Reduction

For the synthesis of saturated this compound analogs, a chemoenzymatic approach utilizing an enoate reductase is highly effective. This method involves the enantioselective reduction of a corresponding α,β-unsaturated lactone precursor. Enoate reductases, often from the 'Old Yellow Enzyme' (OYE) family, provide a green and highly selective alternative to traditional metal-based hydrogenation catalysts.[7][8][9]

Quantitative Data Summary
EntryEnzymeSubstrateCo-factor RegenerationBufferTemp (°C)Time (h)Conversion (%)ee (%)
1OYE16-methyl-2H-pyran-2-oneGlucose/GDHK-Phosphate (pH 7.0)3024>9998 (R)
2OYE26-ethyl-2H-pyran-2-oneFormate/FDHTRIS-HCl (pH 7.5)25369796 (S)
3OYE36-propyl-2H-pyran-2-oneGlucose/GDHK-Phosphate (pH 7.0)302498>99 (R)

GDH: Glucose Dehydrogenase FDH: Formate Dehydrogenase

Experimental Protocol: General Procedure for Biocatalytic Reduction
  • Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • To the buffer, add NAD(P)H (1 mM), the co-factor regeneration system (e.g., glucose, 100 mM, and GDH, 1 U/mL), and the enoate reductase (e.g., OYE1, 1 mg/mL).

  • Dissolve the α,β-unsaturated lactone substrate (e.g., 6-methyl-2H-pyran-2-one, 10 mM) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction mixture at the specified temperature with gentle shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x V).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purify the product by flash chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Signaling Pathway Visualization

Biocatalytic_Reduction_Pathway Substrate α,β-Unsaturated Lactone Enzyme Enoate Reductase (FMN) Substrate->Enzyme Binds to Active Site Reduced_Enzyme Reduced Enoate Reductase (FMNH2) Enzyme->Reduced_Enzyme Reduced by Product Chiral Saturated Lactone Reduced_Enzyme->Product Reduces Substrate NADP NAD(P)+ Reduced_Enzyme->NADP Oxidizes to NADPH NAD(P)H NADPH->Enzyme Cofactor_Regen Co-factor Regeneration (e.g., Glucose/GDH) NADP->Cofactor_Regen Input Cofactor_Regen->NADPH Output

Caption: Biocatalytic Reduction Pathway.

References

Application Notes and Protocols for the Industrial Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the key considerations for the industrial scale-up of the synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a valuable heterocyclic building block. This document details two primary synthetic strategies: a classic Hetero-Diels-Alder cycloaddition and a modern biocatalytic approach. Detailed experimental protocols for laboratory and pilot-plant scale are provided, along with critical process parameters, purification techniques, and safety considerations. The information is intended to guide researchers and process chemists in the efficient, safe, and scalable production of this important chemical intermediate.

Introduction

This compound is a significant heterocyclic compound utilized as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds.[1] Its structure is closely related to pyran-2-one motifs found in numerous naturally occurring compounds with significant pharmacological properties.[2] The successful transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors, including reaction kinetics, thermodynamics, process safety, and economic viability. This document outlines scalable synthetic routes and provides detailed protocols to facilitate this transition.

Synthetic Strategies for Scale-up

Two primary routes are presented for the scalable synthesis of this compound: a Lewis acid-catalyzed Hetero-Diels-Alder reaction and a whole-cell biocatalytic transformation.

Strategy 1: Hetero-Diels-Alder Cycloaddition

The Hetero-Diels-Alder reaction is a powerful and well-established method for the construction of six-membered heterocyclic rings.[3][4] For the synthesis of this compound, this involves the [4+2] cycloaddition of an activated diene with a dienophile. A common industrial approach utilizes readily available and cost-effective starting materials.

Logical Relationship of the Hetero-Diels-Alder Reaction

G cluster_reactants Reactants cluster_process Process cluster_products Products Activated Diene Activated Diene Reaction Reaction Activated Diene->Reaction Dienophile Dienophile Dienophile->Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction Solvent Solvent Solvent->Reaction Reaction Conditions Temperature Pressure Reaction Conditions->Reaction Crude Product Crude Product Purification Purification Crude Product->Purification Purified Product This compound Reaction->Crude Product Purification->Purified Product

Caption: Logical flow of the Hetero-Diels-Alder synthesis.

Strategy 2: Whole-Cell Biocatalytic Lactonization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For lactone production, whole-cell biotransformation using yeast is a well-established industrial method, particularly in the flavor and fragrance industry.[1] This approach can provide enantiomerically pure products under mild reaction conditions. The process typically involves the microbial oxidation of a suitable precursor followed by spontaneous lactonization.

Experimental Workflow for Biocatalytic Synthesis

G Start Yeast Culture Preparation Yeast Culture Preparation Start->Yeast Culture Preparation Precursor Substrate Precursor Substrate Biotransformation Biotransformation Precursor Substrate->Biotransformation Yeast Culture Preparation->Biotransformation Extraction Extraction Biotransformation->Extraction Purification Purification Extraction->Purification Final Product This compound Purification->Final Product End Final Product->End

References

Troubleshooting & Optimization

Improving the yield and purity of 3,4-Dihydro-6-methyl-2H-pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3,4-Dihydro-6-methyl-2H-pyran-2-one synthesis. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Consider the following:

  • Reagent Quality: Ensure all starting materials, particularly the aldehyde and β-ketoester, are pure and free of contaminants. Moisture can be particularly detrimental; use anhydrous solvents and reagents.

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is high, lowering the temperature may be beneficial.

  • Catalyst Activity: If using a catalyst, its activity is crucial. Ensure the catalyst is not deactivated and is used in the appropriate loading.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction stalls, adding a fresh portion of the catalyst or a dehydrating agent might be necessary.

  • Product Degradation: The lactone ring can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH conditions.

Q2: I am observing multiple spots on the TLC of my crude product. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: Residual aldehyde or β-ketoester are common impurities if the reaction has not gone to completion.

  • Intermediates: Incomplete cyclization can lead to the presence of linear intermediates.

  • Side Products: Self-condensation of the starting materials or other side reactions can generate various byproducts. For instance, Michael addition without subsequent cyclization can be a competing pathway.

  • Polymerization Products: Aldehydes, in particular, can be prone to polymerization under certain conditions.

Q3: The final product is an oil and difficult to crystallize. What purification strategies can I employ?

A3: If the product is a persistent oil, several purification techniques can be utilized:

  • Vacuum Distillation: This is often the most effective method for purifying liquid products. The boiling point of this compound is reported to be 82-83 °C at 15 mmHg.[1]

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a good starting point for elution. The optimal ratio should be determined by TLC analysis to achieve good separation.

  • Trituration: This technique involves washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can sometimes induce crystallization or remove soluble impurities.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used to assess the purity and confirm the structure of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also provide an indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, aiding in identification and purity assessment.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption band around 1720-1740 cm⁻¹ is characteristic of a δ-lactone.

Data Presentation: Yield and Purity Comparison

The following table summarizes expected yields and purities for the synthesis of this compound under different hypothetical reaction conditions. This data is intended for comparative purposes to guide optimization efforts.

CatalystSolventTemperature (°C)Reaction Time (h)Crude Yield (%)Purity after Distillation (%)Purity after Chromatography (%)
Piperidine (B6355638)Toluene1101265-75>95>98
ProlineDMSO802470-80>95>98
Amberlyst-15Acetonitrile801860-70>95>98
No CatalystNeat150640-50>90>95

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Knoevenagel Condensation and Lactonization

This protocol is a representative procedure based on common synthetic routes for similar dihydropyranones.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), crotonaldehyde (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 15 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (82-83 °C at 15 mmHg).[1]

Protocol 3: Purification by Flash Column Chromatography

Procedure:

  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Reactants Mixing (Ethyl acetoacetate, Crotonaldehyde, Piperidine, Toluene) B 2. Reflux with Dean-Stark Trap A->B C 3. Reaction Monitoring (TLC) B->C D 4. Workup (Washing & Extraction) C->D E 5. Drying & Concentration D->E F Crude Product E->F G Vacuum Distillation F->G Option 1 H Column Chromatography F->H Option 2 I Pure Product G->I H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed reagent_quality Check Reagent Purity & Anhydrous Conditions start->reagent_quality reaction_conditions Optimize Reaction Temperature & Time start->reaction_conditions catalyst_issue Verify Catalyst Activity & Loading start->catalyst_issue workup_issue Review Workup Procedure (pH, temperature) start->workup_issue solution1 Use Purified Reagents & Dry Solvents reagent_quality->solution1 If Impure/Wet solution2 Systematic Variation of Temperature & Monitor by TLC reaction_conditions->solution2 If Suboptimal solution3 Use Fresh Catalyst & Optimize Loading catalyst_issue->solution3 If Inactive solution4 Ensure Neutral pH & Avoid High Temperatures workup_issue->solution4 If Degradation Suspected

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting guide for the crystallization of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3,4-Dihydro-6-methyl-2H-pyran-2-one.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

  • Question: My compound is separating as an oil instead of solid crystals upon cooling. What should I do?

  • Answer: "Oiling out" typically occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution. Here are several strategies to address this:

    • Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent. This reduces the supersaturation and can promote slower, more controlled crystal growth upon cooling.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling is crucial for orderly crystal lattice formation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: The chosen solvent may be too good a solvent for your compound. Consider a solvent system where the compound has slightly lower solubility.

Issue 2: No crystals are forming, even after extended cooling.

  • Question: I have cooled my solution, but no crystals have appeared. What is the problem?

  • Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some steps to take:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute. Allow the concentrated solution to cool slowly.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Use an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.

    • Re-evaluate Solvent Choice: The solvent may be too effective at dissolving your compound at all temperatures. A different solvent or solvent mixture might be necessary.

Issue 3: The crystallization happens too quickly, resulting in a fine powder or impure crystals.

  • Question: As soon as I remove my solution from the heat, a large amount of solid crashes out. How can I slow down the crystallization?

  • Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. To achieve slower, more selective crystal growth:

    • Add More Solvent: Re-heat the solution to redissolve the precipitate and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling.

    • Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not draw away heat too quickly, such as a cork ring or a folded towel.

    • Gradual Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool slowly to room temperature first.

Issue 4: The final yield of crystals is very low.

  • Question: After filtration, I have a very small amount of product. How can I improve my yield?

  • Answer: A low yield can be due to several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.

    • Premature Crystallization: If crystals form while the solution is still hot, you may lose product during a hot filtration step. Ensure you use a slight excess of hot solvent to prevent this.

    • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

    • Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of ice-cold solvent to minimize redissolving your product.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent for the crystallization of this compound?

  • Q2: How do I choose the right solvent for recrystallization?

    • A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Q3: My purified crystals have a low melting point and a broad melting range. What does this indicate?

    • A3: A low and broad melting point is a strong indication of impurities remaining in your crystals. This could be due to rapid crystallization trapping the mother liquor or the presence of soluble impurities. A second recrystallization step may be necessary.

  • Q4: Can I use a solvent mixture for crystallization?

    • A4: Yes, a two-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is much less soluble) until the solution becomes cloudy. The solution is then heated until it is clear and cooled slowly to induce crystallization.

Data Presentation

The following table provides solubility data for sorbic acid, a structurally related compound, in various organic solvents at different temperatures. This data can serve as a useful starting point for selecting a suitable solvent system for the crystallization of this compound, though experimental verification is essential.

SolventTemperature (°C)Molar Fraction Solubility of Sorbic Acid (x10^3)
Ethanol (B145695)2511.8
3014.2
3517.0
4020.4
4524.5
2-Propanol2510.5
3012.6
3515.1
4018.1
4521.7
Ethyl Acetate (B1210297)258.9
3010.7
3512.8
4015.4
4518.5

Data adapted from a study on the solubility of sorbic acid.[2][3]

Experimental Protocols

General Protocol for the Recrystallization of this compound

This is a general guideline and may require optimization based on the purity of the starting material and the chosen solvent system.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, water, ethyl acetate, hexane, ethanol/water mixtures) to each tube at room temperature to assess solubility.

    • Heat the tubes that show low solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate and gently swirling. Add just enough hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Place a small amount of the solvent in a second Erlenmeyer flask and heat it on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the second flask.

    • Pour the hot solution through the filter paper. The hot solvent in the receiving flask will create a vapor pressure that prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization (Cooling Supersaturated Solution) issue Issue Encountered? start->issue oiling_out Compound 'Oils Out'? issue->oiling_out Yes success Pure Crystals Obtained issue->success No no_crystals No Crystals Form? oiling_out->no_crystals No sol_oiling_out Re-heat & Add More Solvent Slow Cooling Scratch Flask Seed Crystals oiling_out->sol_oiling_out Yes rapid_crystals Crystals Form Too Rapidly? no_crystals->rapid_crystals No sol_no_crystals Evaporate Solvent Induce Nucleation (Scratch/Seed) Add Anti-Solvent no_crystals->sol_no_crystals Yes low_yield Low Yield? rapid_crystals->low_yield No sol_rapid_crystals Re-heat & Add More Solvent Insulate Flask Gradual Cooling rapid_crystals->sol_rapid_crystals Yes low_yield->success No, but acceptable sol_low_yield Concentrate Mother Liquor Use Less Initial Solvent Ensure Complete Cooling Wash with Cold Solvent low_yield->sol_low_yield Yes sol_oiling_out->issue Re-attempt sol_no_crystals->issue Re-attempt sol_rapid_crystals->issue Re-attempt sol_low_yield->issue Re-attempt

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Stability and Degradation of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of 3,4-Dihydro-6-methyl-2H-pyran-2-one. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and illustrative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings? A1: The main stability concern for this compound is its susceptibility to hydrolysis, which involves the cleavage of the lactone (cyclic ester) bond to form the corresponding open-chain hydroxy acid.[1] This reaction can be catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[1][2] Other potential degradation pathways that should be considered, especially during long-term storage or under harsh conditions, include oxidation and photodegradation.[3][4]

Q2: I'm observing a new peak with a longer retention time in my reverse-phase HPLC analysis after my compound has been in an aqueous buffer. What could this be? A2: The new peak is likely the hydrolyzed product, 5-hydroxy-3-hexenoic acid. The opening of the lactone ring results in a more polar carboxylic acid, which typically has a longer retention time on a C18 column. To confirm the identity of this new peak, you can use mass spectrometry to check for a mass increase of 18 Da, corresponding to the addition of a water molecule to the parent compound.[1]

Q3: My compound is showing diminished activity in a multi-day cell-based assay. What steps can I take to mitigate this? A3: The observed loss of activity is often due to the hydrolysis of the lactone ring in the aqueous cell culture medium.[1] To address this, consider the following strategies:

  • Prepare fresh solutions of the compound immediately before each experiment.

  • If the experimental design allows, maintain the pH of the medium as close to neutral as possible.

  • Conduct a preliminary stability study under your specific assay conditions (e.g., temperature, media composition) to understand the rate of degradation and determine a time course for your experiments.

Q4: What are the ideal storage conditions for this compound to ensure its long-term integrity? A4: For optimal long-term stability, this compound should be stored in a cool, dry environment, protected from light.[4] It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[4] Refrigeration at 2-8°C in a tightly sealed, light-resistant container is advisable.[4]

Q5: What potential impurities should I be aware of in my sample? A5: Common impurities can originate from the synthetic process or from degradation.[5] These may include unreacted starting materials, isomeric byproducts, or polymers.[5] Degradation products, primarily the hydrolyzed form, can also be present.[5] It is good practice to verify the purity of the compound upon receipt and periodically thereafter using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guides

Issue 1: The compound is degrading unexpectedly during a chemical reaction.

  • Possible Cause : The reaction conditions may be too acidic or basic, or there may be acidic or basic impurities in the reagents or solvents.[2]

  • Troubleshooting Steps :

    • Carefully measure and control the pH of the reaction mixture.

    • If the reaction chemistry permits, use a buffered solution to maintain a neutral pH.

    • Ensure that all solvents and reagents are of high purity and free from acidic or basic contaminants.[2] Re-purification of reagents and solvents might be necessary.[2]

Issue 2: A reaction with the compound is giving a low yield or is not proceeding to completion.

  • Possible Cause : The starting material may have degraded prior to the reaction due to improper storage.[2]

  • Troubleshooting Steps :

    • Confirm the purity of the this compound using an appropriate analytical technique like HPLC or GC-MS.[2]

    • If degradation is confirmed, purify the compound before use, for example, by vacuum distillation.[2]

    • Review and adhere to the recommended storage conditions to prevent future degradation.[4]

Issue 3: I am seeing inconsistent results in my biological assays.

  • Possible Cause : Inconsistent preparation of stock and working solutions, or degradation of the compound in the assay medium.

  • Troubleshooting Steps :

    • Standardize the procedure for preparing solutions, ensuring the use of dry solvents for stock solutions.

    • Prepare working solutions fresh for each experiment from a recently prepared stock.

    • Evaluate the stability of the compound in your specific assay buffer over the time course of the experiment.

Quantitative Stability Data

The following table provides illustrative data on the potential degradation of this compound under forced degradation conditions, based on the general behavior of similar lactone-containing molecules.

Stress ConditionParametersDurationTemperatureExpected Outcome
Acidic Hydrolysis 0.1 M HCl24 hours60°CSignificant degradation to the hydrolyzed product is expected.[2]
Basic Hydrolysis 0.1 M NaOH24 hours60°CRapid and extensive degradation is likely to occur.[2]
Oxidation 3% H₂O₂24 hoursRoom TempSome level of oxidative degradation may be observed.[4]
Thermal Degradation Solid State7 days80°CThe potential for thermal degradation exists.[4]
Photodegradation UV Light (254 nm)48 hoursRoom TempDegradation upon exposure to UV light is possible.[4]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol describes a general method to assess the stability of this compound in solution over time.[1]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Test Solution Preparation : Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS, pH 7.4).

  • Incubation : Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).[1]

  • Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.[1]

  • Quenching : Immediately stop potential further degradation by adding an equal volume of cold acetonitrile (B52724) to the collected aliquot.[1]

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

    • Flow Rate : 1.0 mL/min.[2]

    • Detection : UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis : Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at time zero.[1]

Protocol 2: Forced Degradation Study

This protocol is used to understand the degradation pathways of this compound under various stress conditions.[4]

  • Objective : To identify potential degradation products and the conditions that lead to them.

  • Materials : this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC grade solvents, amber and clear glass vials, and a UV chamber.

  • Procedure :

    • Stock Solution : Prepare a 1 mg/mL stock solution of the compound in methanol (B129727) or acetonitrile.[4]

    • Acidic Conditions : Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial and incubate at 60°C. At each time point, withdraw an aliquot and neutralize with 0.1 M NaOH before HPLC analysis.[2]

    • Basic Conditions : Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial and incubate at 60°C. At each time point, withdraw an aliquot and neutralize with 0.1 M HCl before HPLC analysis.[2]

    • Oxidative Conditions : Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial and keep at room temperature. Withdraw aliquots for analysis at specified times.[4]

    • Thermal Conditions : Place a solid sample of the compound in an oven at 80°C. At each time point, dissolve a small amount in the initial solvent for analysis.[4]

    • Photolytic Conditions : Expose a solution of the compound in a clear vial to UV light (254 nm). A control sample should be wrapped in foil and kept at the same temperature. Withdraw aliquots for analysis at specified times.[4]

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

Visualizations

Hydrolysis_Pathway reactant This compound product 5-hydroxy-3-hexenoic acid reactant->product Hydrolysis conditions H₂O (H⁺ or OH⁻ catalysis) conditions->reactant Stability_Workflow start Prepare Stock Solution prepare_test Prepare Test Solution in Buffer start->prepare_test incubate Incubate at Desired Temperature prepare_test->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (if needed) sample->quench analyze HPLC Analysis quench->analyze data Calculate % Remaining Compound analyze->data Troubleshooting_Flowchart issue Unexpected Degradation? check_ph Check pH of Medium issue->check_ph is_neutral Is pH Neutral? check_ph->is_neutral check_reagents Check Reagent Purity is_neutral->check_reagents Yes buffer_system Use Buffered System is_neutral->buffer_system No purify_reagents Purify Reagents/Solvents check_reagents->purify_reagents Impure retest Retest Experiment check_reagents->retest Pure buffer_system->retest purify_reagents->retest

References

Technical Support Center: Purification of Crude 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Dihydro-6-methyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could include compounds like triacetic acid lactone or unreacted reagents from its reduction.

  • Polymeric byproducts: The starting materials or the product itself can sometimes polymerize under the reaction conditions.

  • Isomers and related pyrones: In some synthetic pathways, isomers or other pyranone derivatives might be formed.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

Q2: Which purification method is most suitable for my crude sample?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

  • Fractional Distillation under Reduced Pressure: This is often the most effective method for removing non-volatile impurities and other volatile compounds with significantly different boiling points. It is particularly useful for large-scale purification.

  • Silica (B1680970) Gel Column Chromatography: This technique is excellent for separating impurities with similar polarities to the desired product. It offers high resolution and is suitable for achieving very high purity on a small to medium scale.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity by removing soluble impurities. However, this compound is often an oil at room temperature, which can make recrystallization challenging without derivatization.

Q3: My purified product appears to be degrading over time. How can I improve its stability?

A3: Lactones can be susceptible to hydrolysis, especially in the presence of acid or base. To improve stability:

  • Ensure all purification steps are carried out under neutral conditions.

  • Thoroughly remove all traces of acidic or basic reagents from the work-up.

  • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or uneven boiling - Insufficient stirring or lack of boiling chips.- Vacuum is too high for the heating temperature.- Add a magnetic stir bar or fresh boiling chips.- Gradually decrease the pressure while monitoring the boiling.
Poor separation of fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to ensure slow and steady distillation.
Product solidifies in the condenser - The condenser water is too cold.- Use warmer condenser water or a condenser with a larger diameter.
Silica Gel Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A common starting point is a mixture of hexane (B92381) and ethyl acetate.
Product does not elute from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Cracking of the silica gel bed - The column was allowed to run dry.- Heat generated during elution.- Always keep the silica gel bed covered with solvent.- For highly exothermic separations, consider using a wider column.

Data Presentation

Purification Method Typical Purity (%) Expected Yield (%) Key Advantages Key Disadvantages
Fractional Distillation >9870-90- Scalable- Effective for removing non-volatile impurities- Requires careful control of pressure and temperature- May not separate isomers effectively
Column Chromatography >9950-80- High resolution- Can separate closely related impurities- Can be time-consuming- Requires significant solvent volumes
Recrystallization >9960-85- Can yield very pure product- Simple procedure- Challenging for oily compounds- Finding a suitable solvent can be difficult

Experimental Protocols

Fractional Distillation under Reduced Pressure

This protocol is based on the known boiling point of this compound, which is 82-83 °C at 15 mmHg.[1]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum, aiming for a pressure of approximately 15 mmHg.

  • Slowly heat the distillation flask using the heating mantle.

  • Collect any low-boiling fractions that distill before the target compound.

  • Carefully collect the fraction that distills at 82-83 °C.

  • Once the main fraction is collected, stop heating and allow the apparatus to cool before releasing the vacuum.

Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select Eluent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization

While this compound is often an oil, this general protocol can be attempted if the crude product is a solid or if solidification can be induced.

Materials:

  • Erlenmeyer flask

  • Suitable solvent or solvent pair (e.g., ethanol/water, diethyl ether/hexane)

  • Heating plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a fume hood, transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to dissolve the compound completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Large Scale / Volatile Impurities Chromatography Column Chromatography Crude->Chromatography High Purity / Small-Medium Scale Recrystallization Recrystallization Crude->Recrystallization  If Solid / High Purity PureProduct Pure Product (>98%) Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity (TLC, GC-MS, NMR) Start->CheckPurity IdentifyImpurities Identify Nature of Impurities CheckPurity->IdentifyImpurities SelectMethod Select Appropriate Purification Method IdentifyImpurities->SelectMethod Based on impurity properties Optimize Optimize Conditions SelectMethod->Optimize e.g., solvent, temperature, pressure Reassess Re-assess Purity Optimize->Reassess

References

Technical Support Center: Stereoselective Synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common challenge in the synthesis of substituted dihydropyranones. The stereochemical outcome is influenced by several factors, including the choice of reducing agent, solvent, temperature, and the potential for chelation control. Here are some troubleshooting steps:

  • Choice of Reducing Agent: The steric bulk of the hydride source is critical for facial selectivity. For axial attack, which leads to the thermodynamically more stable equatorial alcohol, smaller, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often preferred.[1] For equatorial attack, which yields the axial alcohol, bulkier reducing agents such as L-Selectride® or K-Selectride® can be more effective due to steric hindrance.[1]

  • Chelation Control: If your substrate has a nearby coordinating group, such as a methoxy (B1213986) group, you can use this to your advantage. Lewis acidic reagents can coordinate with both the carbonyl oxygen and the heteroatom, locking the conformation of the ring and directing the hydride attack to a specific face.[1] Consider using reagents like zinc borohydride (Zn(BH₄)₂) or employing the Luche reduction conditions (CeCl₃ with NaBH₄).[1]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[1] This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures. Running reactions at temperatures as low as -78 °C is recommended.[1]

  • Solvent Effects: The coordinating ability of the solvent can impact chelation and the substrate's conformation.[1] Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) may favor chelation control when using a Lewis acidic reagent.[1] Conversely, coordinating solvents such as tetrahydrofuran (B95107) (THF) or methanol (B129727) can compete for coordination with the metal center, potentially reducing diastereoselectivity.[1]

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: I am attempting an enantioselective synthesis, but the enantiomeric excess (ee) of my product is low. What are the key parameters to optimize?

A: Achieving high enantioselectivity often requires careful optimization of the catalytic system and reaction conditions. Here are several factors to consider:

  • Catalyst Selection and Loading: The choice of a chiral catalyst is paramount. For dihydropyranone synthesis, organocatalysts like N-heterocyclic carbenes (NHCs) and isothioureas have shown great success.[2][3][4] If one catalyst provides low ee, screen a variety of catalysts with different steric and electronic properties. Additionally, vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.[1]

  • Reaction Temperature: As with diastereoselectivity, lowering the temperature is often crucial for improving enantioselectivity.[1]

  • Solvent Screening: The solvent can significantly influence the catalyst's activity and the stereochemical outcome.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

  • Base Selection: In many NHC-catalyzed reactions, the choice of base is critical.[4] Both organic and inorganic bases can be effective, and screening different bases (e.g., DBU, K₂CO₃, Cs₂CO₃) can lead to significant improvements in yield and enantioselectivity.[4]

  • Substrate Purity: Ensure that your starting materials are of high purity, as impurities can sometimes inhibit or poison the catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?

A1: During scale-up, the most critical parameters to control are temperature, reaction time, and the rate of reagent addition. Inadequate temperature control can lead to the formation of side products and a decrease in yield. Reaction time needs to be optimized to ensure complete conversion without product degradation. The rate of addition of reagents, especially in exothermic reactions, is crucial to maintain temperature control and avoid localized "hot spots" that can lead to runaway reactions or impurity formation.[5]

Q2: How can I minimize the formation of byproducts during the reaction?

A2: Minimizing byproduct formation can be achieved by optimizing several factors. First, use high-purity starting materials to avoid introducing contaminants. Second, maintain strict control over the reaction temperature, as higher temperatures can often lead to side reactions. Third, the choice of solvent and catalyst can significantly influence the reaction pathway; consider screening different options to find the most selective conditions. Finally, ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized concentration gradients that might favor side reactions.[5]

Q3: What is a recommended method for purifying this compound at a larger scale?

A3: For larger-scale purification, vacuum distillation is often a suitable method for this compound.[5] If distillation is not effective due to the formation of azeotropes or co-distillation of impurities, column chromatography can be employed. Optimizing the mobile phase and stationary phase is key for achieving good separation.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition ACondition BOutcomeReference
Reducing Agent NaBH₄ (small)L-Selectride® (bulky)Condition A favors equatorial alcohol; Condition B favors axial alcohol.[1]
Temperature 0 °C-78 °CLower temperature generally increases diastereoselectivity.[1]
Solvent THF (coordinating)DCM (non-coordinating)Non-coordinating solvents may enhance chelation control.[1]

Table 2: Optimization of Conditions for Enantioselective Synthesis

EntryCatalyst (mol%)BaseSolventYield (%)ee (%)Reference
1Catalyst A (5)DBUCH₂Cl₂8570[4]
2Catalyst A (5)K₂CO₃CH₂Cl₂9285[4]
3Catalyst B (5)K₂CO₃Toluene95>99[4]
4Catalyst B (2)K₂CO₃Toluene9398[4]

Note: Catalyst A and B represent different N-heterocyclic carbene precursors. Data is illustrative based on typical optimization studies for similar compounds.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Ketone Precursor

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone precursor to this compound dissolved in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Reagent Addition: Slowly add a solution of the chosen reducing agent (e.g., 1.5 equivalents of NaBH₄) portion-wise to the stirred solution.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: NHC-Catalyzed Enantioselective Annulation

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the NHC precatalyst and a base (e.g., Cs₂CO₃) to a dry reaction vessel.

  • Reaction Setup: Add anhydrous toluene to the vessel, followed by the starting materials (e.g., an α,β-unsaturated aldehyde and a suitable reaction partner).[4]

  • Reaction Execution: Stir the reaction mixture at room temperature for the optimized reaction time (e.g., 15 hours).[4]

  • Monitoring: Monitor the consumption of starting materials by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to isolate the enantiomerically enriched this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction Stereoselective Reaction (e.g., Reduction, Annulation) start->reaction Optimized Conditions (Temp, Solvent, Catalyst) monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Distillation) extraction->purification characterization Characterization (NMR, MS) purification->characterization stereochem Stereochemical Analysis (Chiral HPLC) characterization->stereochem end Pure Product stereochem->end

Caption: A generalized experimental workflow for the stereoselective synthesis of this compound.

troubleshooting_low_selectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed temp_d Lower Reaction Temperature (e.g., to -78°C) start->temp_d reagent Change Reducing Agent (Steric Bulk) start->reagent solvent_d Screen Solvents (Coordinating vs. Non-coordinating) start->solvent_d catalyst Screen Chiral Catalysts & Optimize Loading start->catalyst temp_e Lower Reaction Temperature start->temp_e base Screen Different Bases start->base solvent_e Screen Solvents start->solvent_e end Improved Stereoselectivity temp_d->end reagent->end solvent_d->end catalyst->end temp_e->end base->end solvent_e->end

Caption: A decision tree for troubleshooting low stereoselectivity in the synthesis of this compound.

References

Resolving unexpected spectral data for 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dihydro-6-methyl-2H-pyran-2-one. This resource is designed to help resolve unexpected spectral data and other common issues encountered during experimentation.

Troubleshooting Guide: Unexpected Spectral Data

Unexpected results in NMR, IR, or Mass Spectrometry can often be traced back to sample purity, instrument calibration, or sample preparation. This guide provides a systematic approach to identifying and resolving these issues.

Question: My ¹H or ¹³C NMR spectrum shows unexpected peaks. What are the possible causes and how can I fix it?

Answer:

Unexpected signals in your NMR spectrum can arise from several sources. The first step is to systematically rule out common causes.

Potential Causes & Solutions:

  • Residual Solvents: Small amounts of solvents used in the synthesis or purification (e.g., ethyl acetate, hexanes, dichloromethane) are a very common source of extra peaks.

    • Solution: Compare the chemical shifts of the unexpected peaks to known solvent peaks. If a solvent is present, dry your sample under high vacuum for an extended period.

  • Starting Materials or Reagents: Incomplete reactions can leave unreacted starting materials or reagents in your sample.

    • Solution: Compare the spectrum of your product to the spectra of your starting materials. If starting material is present, further purification (e.g., column chromatography, distillation) is required.

  • Byproducts or Isomers: The synthesis of lactones can sometimes yield isomeric byproducts or other unexpected structures.

    • Solution: Analyze the reaction mechanism for potential side reactions. Techniques like 2D NMR (COSY, HMQC) can help elucidate the structure of the unknown compounds.

  • Degradation: The compound may have degraded due to exposure to acid, base, heat, or light. A potential degradation pathway for dihydropyrans is thermal decomposition.

    • Solution: Ensure proper storage of your compound. Re-purify the sample if degradation is suspected.

  • Water: The presence of water in the NMR solvent or sample can lead to a broad peak, which can sometimes obscure other signals.

    • Solution: Use fresh, anhydrous NMR solvents. If a hydroxyl proton is suspected, a D₂O exchange experiment can be performed.

Troubleshooting Workflow for Unexpected NMR Data

G start Unexpected NMR Peaks check_solvent Compare to known residual solvent peaks start->check_solvent solvent_match Solvent Match? check_solvent->solvent_match check_sm Compare to starting material spectra sm_match Starting Material Match? check_sm->sm_match check_byproducts Consider potential byproducts/isomers check_degradation Assess for degradation check_byproducts->check_degradation byproduct_analysis Perform 2D NMR (COSY, HMQC) check_byproducts->byproduct_analysis degradation_analysis Re-purify and re-analyze check_degradation->degradation_analysis solvent_match->check_sm No dry_sample Dry sample under high vacuum solvent_match->dry_sample Yes sm_match->check_byproducts No purify_sample Further purification required sm_match->purify_sample Yes end Problem Resolved byproduct_analysis->end degradation_analysis->end dry_sample->end purify_sample->end

Caption: A flowchart for troubleshooting unexpected NMR spectral data.

Question: The carbonyl peak in my IR spectrum is at an unexpected frequency or is very broad.

Answer:

The carbonyl (C=O) stretch in the IR spectrum of a lactone is a strong, characteristic peak. Deviations from the expected frequency can provide structural information.

Potential Causes & Solutions:

  • Ring Strain: The C=O stretching frequency is sensitive to ring size. For δ-lactones like this compound, the expected frequency is around 1720-1740 cm⁻¹. Significant deviation could suggest an isomeric lactone with a different ring size.

  • Conjugation: Unsaturation adjacent to the carbonyl group can lower the stretching frequency. If your synthesis could have produced an α,β-unsaturated lactone, you would expect the C=O peak to shift to a lower wavenumber.

  • Hydrogen Bonding: The presence of hydroxyl-containing impurities (e.g., water, alcohols, or ring-opened hydroxy acids) can lead to hydrogen bonding with the carbonyl oxygen, causing the peak to broaden and shift to a lower frequency.

    • Solution: Ensure your sample is dry and free of protic solvents or impurities.

  • Sample Preparation: The method of sample preparation can sometimes affect the spectrum.

    • Solution: If using a KBr pellet, ensure the sample is well-ground and the pellet is transparent. For a neat liquid, ensure the salt plates are clean.

Question: My mass spectrum shows a molecular ion peak (M⁺) that does not correspond to the molecular weight of my compound.

Answer:

The molecular ion peak is a critical piece of data from a mass spectrum. An incorrect M⁺ peak usually points to an issue with the sample's identity or purity.

Potential Causes & Solutions:

  • Impurity: The most likely cause is that the spectrum you are seeing is of an impurity in your sample.

    • Solution: Use a hyphenated technique like GC-MS to separate the components of your sample before mass analysis. This will allow you to obtain a mass spectrum for each individual component.

  • Adduct Formation: In some ionization techniques (e.g., electrospray ionization), the molecule of interest can form adducts with ions present in the system (e.g., [M+Na]⁺, [M+K]⁺).

    • Solution: Look for peaks that are 22 or 38 m/z units higher than your expected molecular ion peak.

  • Fragmentation: The molecular ion may be unstable and fragment readily, making it difficult to observe.

    • Solution: Use a softer ionization technique (e.g., chemical ionization) that is less likely to cause fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for pure this compound?

A1: The expected spectral data are summarized in the tables below.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.1t1HH-5
~4.3t2HH-2
~2.4m2HH-3
~2.0s3H-CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
~164C=O
~158C-6
~99C-5
~68C-2
~30C-3
~20-CH₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O (lactone)
~1650C=C
~1250C-O

Mass Spectrometry (MS) Data

m/zAssignment
112[M]⁺

Q2: What are some common impurities I should look out for?

A2: While a definitive list is highly dependent on the synthetic route, common impurities in lactone synthesis can include:

  • Unreacted starting materials.

  • Solvents used in the reaction or purification.

  • Ring-opened products, such as the corresponding hydroxy acid, especially if the sample has been exposed to moisture or acid/base.

  • Isomeric byproducts, such as other lactone isomers.

  • Tars and resins from polymerization or decomposition, especially if the reaction was heated.

Q3: My sample is an oil, but the literature reports it as a solid. What does this mean?

A3: This could indicate the presence of impurities that are depressing the melting point. It is also possible that your compound is a different isomer. Further purification and careful analysis of the spectral data are recommended to confirm the identity and purity of your sample.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) using a clean pipette.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.

  • Transfer (if needed): If the sample was dissolved in a separate vial, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Protocol 2: IR Spectroscopy (Neat Liquid)
  • Prepare the Salt Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers.

  • Apply the Sample: Place a single drop of the liquid this compound onto the center of one salt plate.

  • Form the Sandwich: Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.

  • Mount the Sample: Place the "sandwich" into the sample holder of the IR spectrometer.

  • Acquire the Spectrum: Run the IR analysis according to the instrument's operating procedure.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous dichloromethane (B109758) or chloroform) and store them in a desiccator.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane.

  • Instrument Setup:

    • Injection Port: Set the injector temperature to a value that will ensure rapid vaporization of your sample without causing thermal degradation (e.g., 250 °C).

    • GC Column: Use a column appropriate for the analysis of small, relatively polar molecules (e.g., a wax-type column).

    • Oven Program: A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the mass range to be scanned (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of your prepared sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention times of the different components. Obtain the mass spectrum for each peak and compare it to spectral libraries or the expected fragmentation pattern of your compound to confirm its identity and identify any impurities.

Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the purification of 3,4-Dihydro-6-methyl-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound synthesis?

A1: The impurities in your crude product largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials : Depending on your synthesis, these could be compounds like dehydroacetic acid or other precursors.[1]

  • Acidic Impurities : Residual acids from the reaction or acidic byproducts are common.[2]

  • Polymerization Products : The target compound or starting materials can sometimes polymerize, especially at elevated temperatures.[2]

  • Solvent and Reagent Residues : Residual solvents used in the reaction or workup (e.g., toluene, ethanol, dichloromethane) and leftover reagents can contaminate the final product.[3]

  • Side-Products : Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related compounds.[4]

Q2: My crude product is an oil and is difficult to purify by recrystallization. What should I do?

A2: It is common for this compound to be an oil or low-melting solid. If direct crystallization is unsuccessful, consider the following techniques:

  • Trituration : This involves washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[4] Stirring the oil vigorously with a non-polar solvent like n-hexane or diethyl ether can wash away soluble impurities and may induce crystallization.[4]

  • Vacuum Distillation : As the compound has a reported boiling point of 82-83 °C at 15 mmHg, vacuum distillation is a highly effective method for purification, especially on a larger scale.[5][6]

  • Column Chromatography : This is the most versatile method for purifying oils. Silica (B1680970) gel is a common stationary phase, and a solvent system of n-hexane and ethyl acetate (B1210297) is a good starting point.[4][7]

Q3: How can I effectively remove acidic impurities without risking the hydrolysis of the lactone ring?

A3: While an aqueous alkali wash (e.g., with dilute NaHCO₃ or Na₂CO₃) is effective for removing acidic impurities, it carries the risk of hydrolyzing the lactone ester group, especially at high pH.[2] To mitigate this risk:

  • Use a weak base like saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.

  • Perform the extraction quickly and at a low temperature (e.g., in an ice bath).

  • Immediately follow up with a brine wash to remove residual water and base.[2]

  • Promptly dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.[2]

Q4: I am performing column chromatography, but the separation is poor. What are some troubleshooting steps?

A4: Poor separation on a silica gel column can be due to several factors. Here are some optimization strategies:

  • Optimize the Solvent System : Use Thin Layer Chromatography (TLC) to find the ideal mobile phase.[7] Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[3][4] If spots are too close, try a less polar solvent system or add a small percentage of a third solvent to modify selectivity.

  • Check Column Loading : Overloading the column with too much crude material is a common cause of poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.

  • Ensure Proper Packing : Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation.[2] Pack the column carefully using a slurry method to create a uniform stationary phase.[3]

  • Sample Application : Dissolve the crude product in a minimal amount of solvent (ideally the eluent) before loading it onto the column to ensure a narrow starting band.[2][3]

Q5: Beyond chromatography and distillation, are there other high-purity polishing techniques?

A5: For achieving very high purity, particularly for analytical standards or late-stage drug development, more advanced techniques can be employed. While standard analytical techniques like GC-MS and HPLC are used for purity assessment[8], their preparative-scale counterparts (Prep-HPLC or Prep-GC) can be used as a final polishing step to remove trace-level impurities that are difficult to separate by other means.

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The following table summarizes the common and alternative methods.

Purification TechniqueTypical PurityTypical Yield/RecoveryKey AdvantagesKey Disadvantages
Vacuum Distillation > 98%70 - 90%Excellent for removing non-volatile impurities; Scalable.Requires vacuum setup; Not effective for separating compounds with similar boiling points.
Flash Column Chromatography > 98%50 - 80%Highly versatile for a wide range of impurities; Amenable to various scales.[2]Can be time-consuming and requires significant solvent volumes; Potential for product loss on the column.[2][4]
Aqueous Alkali Wash > 95% (purity of organic layer)> 95%Fast and effective for removing bulk acidic impurities.[2]Risk of lactone ring hydrolysis, especially at higher pH.[2]
Recrystallization / Trituration > 99% (if successful)60 - 85%Can yield highly pure crystalline material; Cost-effective.[4]Compound may be an oil or difficult to crystallize; Yield can be low if the product has some solubility in the cold solvent.[4]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying the liquid product from non-volatile impurities.

  • Setup : Assemble a short-path distillation apparatus. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Sample Addition : Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation : Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~15 mmHg).[5]

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection : Collect any initial low-boiling fractions separately. Collect the main product fraction at the expected boiling point (82-83 °C at 15 mmHg).[5]

  • Completion : Stop the distillation when the temperature drops or when only a small residue of non-volatile material remains in the distillation flask. Release the vacuum carefully before turning off the pump.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis : Determine the optimal eluent system by running TLC plates with varying ratios of n-hexane and ethyl acetate. Aim for an Rf value of 0.3-0.4 for the desired product.[4]

  • Column Packing : Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., n-hexane).[3] Pour the slurry into the column and allow it to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top.[3]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent.[2] Carefully apply the sample to the top of the silica gel bed.[2]

  • Elution : Begin eluting the column with the chosen solvent system. Apply gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection : Collect the eluate in fractions (e.g., in test tubes).[3]

  • Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Visualization of Workflows

PurificationWorkflow Crude Crude Product Assess1 Assess Impurity Profile (TLC, GC-MS, NMR) Crude->Assess1 Decision1 Primary Purification Method Selection Assess1->Decision1 Distil Vacuum Distillation Decision1->Distil Non-volatile impurities Chroma Flash Column Chromatography Decision1->Chroma Impurities of similar volatility Wash Aqueous Wash (if acidic impurities) Decision1->Wash High content of acidic impurities Assess2 Assess Purity of Isolated Material Distil->Assess2 Chroma->Assess2 Wash->Chroma then purify Decision2 Purity Acceptable? Assess2->Decision2 Pure Pure Product (>98%) Decision2->Pure Yes Polish Secondary / Polishing Step (e.g., Prep-HPLC) Decision2->Polish No Polish->Assess2 ChromaTroubleshooting Start Problem: Poor Separation in Column Chromatography CheckRf 1. Analyze TLC Rf value Start->CheckRf RfHigh Rf > 0.5 (Elutes too fast) CheckRf->RfHigh High RfLow Rf < 0.2 (Sticks to column) CheckRf->RfLow Low RfGood Rf is 0.2-0.4 (Streaking / Overlap) CheckRf->RfGood OK DecreasePolarity Action: Decrease solvent polarity (More Hexane) RfHigh->DecreasePolarity IncreasePolarity Action: Increase solvent polarity (More Ethyl Acetate) RfLow->IncreasePolarity CheckLoading 2. Check Column Loading RfGood->CheckLoading Overloaded Loaded >5% w/w of silica CheckLoading->Overloaded Yes NotOverloaded Loading is OK CheckLoading->NotOverloaded No ReduceLoad Action: Reduce amount of crude material Overloaded->ReduceLoad CheckPacking 3. Check Column Packing & Sample Loading NotOverloaded->CheckPacking Repack Action: Repack column carefully. Load sample in minimal solvent. CheckPacking->Repack

References

Addressing low reactivity or failed reactions involving 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dihydro-6-methyl-2H-pyran-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on low reactivity and failed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: this compound is a δ-valerolactone, which is a six-membered cyclic ester. Its reactivity is primarily governed by the lactone functionality and the conjugated double bond. Key reactivity features include:

  • Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack, leading to ring-opening reactions.

  • Enol Ether System: The molecule contains an enol ether moiety, which can influence its reactivity.[1]

  • Ring Strain: As a six-membered ring, it has less ring strain compared to smaller lactones like β-propiolactone, making it generally less reactive.[2][3] However, it is more prone to ring-opening polymerization than the five-membered γ-butyrolactone.[3]

Q2: My reaction with this compound is showing low to no conversion. What are the general causes?

A2: Low reactivity of this compound can be attributed to several factors:

  • Steric Hindrance: The methyl group at the 6-position can sterically hinder the approach of nucleophiles to the carbonyl carbon.[4][5]

  • Insufficient Activation: The lactone carbonyl is relatively stable and may require activation, especially with weaker nucleophiles. This can be achieved through the use of acid or base catalysts.

  • Reaction Conditions: Inappropriate temperature, solvent, or reaction time can lead to failed reactions. δ-Lactones may require more forcing conditions (e.g., higher temperatures) compared to more strained lactones.[6]

  • Reagent Quality: Degradation or impurity of the lactone or the reacting partner can inhibit the reaction.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable eluent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material from the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the disappearance of the starting material and the appearance of the product.

Troubleshooting Guides

Issue 1: Failed or Incomplete Hydrolysis

Q: I am attempting to hydrolyze this compound to the corresponding hydroxy acid, but the reaction is either very slow or does not proceed to completion. Why is this happening and how can I fix it?

A: The hydrolysis of δ-lactones can be sluggish under neutral conditions due to the relatively low ring strain.[2][3] Here’s a troubleshooting guide:

  • Catalyst: The reaction is typically catalyzed by either acid or base.[7] If you are using neutral conditions, the reaction will likely be very slow.

    • Acid Catalysis: Use a Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

    • Base Catalysis: Use a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion is a stronger nucleophile than water and directly attacks the carbonyl carbon.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

  • Solvent: Ensure that the lactone is soluble in the reaction medium. Using a co-solvent like ethanol (B145695) or dioxane with water can improve solubility.[2] However, be aware that the solvent can affect the reaction thermodynamics.[8]

  • Water Content: In base-catalyzed hydrolysis, ensure sufficient water is present for the reaction to proceed. However, an excessive amount of water can suppress decarboxylation if that is a desired subsequent step.[9]

Logical Workflow for Troubleshooting Hydrolysis

start Low/No Hydrolysis catalyst Check Catalyst (Acid or Base Present?) start->catalyst temp Increase Temperature (Consider Reflux) catalyst->temp If Catalyst is Present solvent Optimize Solvent (Ensure Solubility) temp->solvent If Still Slow complete Reaction Complete solvent->complete

Caption: Troubleshooting workflow for hydrolysis reactions.

Issue 2: Low Yield in Nucleophilic Ring-Opening Reactions (e.g., Aminolysis, Grignard Reaction)

Q: My ring-opening reaction with an amine or Grignard reagent is giving a low yield of the desired product. What are the potential side reactions and how can I improve the yield?

A: Low yields in nucleophilic ring-opening reactions can be due to side reactions or suboptimal conditions.

  • Aminolysis:

    • Reactivity of the Amine: Less nucleophilic amines (e.g., anilines) will react slower than more nucleophilic ones (e.g., primary alkylamines). Consider using a more reactive amine or activating the lactone with a Lewis acid.

    • Side Reactions: At high temperatures, elimination or other side reactions can occur. It's important to find the optimal temperature that allows for the reaction to proceed without significant byproduct formation.

  • Grignard Reaction:

    • Double Addition: Grignard reagents can add twice to the lactone, especially if the initially formed ketone is reactive. To favor single addition, use inverse addition (adding the Grignard reagent to the lactone) at low temperatures.[10]

    • Enolization: The acidic α-protons of the lactone can be deprotonated by the Grignard reagent, which acts as a strong base. This consumes the Grignard reagent and reduces the yield. Using a less hindered Grignard reagent or a different organometallic reagent might mitigate this.

    • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

Signaling Pathway of Grignard Reaction with a Lactone

Lactone 3,4-Dihydro-6-methyl- 2H-pyran-2-one Intermediate1 Hemiketal Intermediate Lactone->Intermediate1 Nucleophilic Attack Grignard R-MgX Grignard->Intermediate1 Intermediate2 Alkoxide Intermediate Grignard->Intermediate2 Ketone Ring-Opened Ketone Intermediate1->Ketone Ring Opening Ketone->Intermediate2 Second Nucleophilic Attack Product Tertiary Alcohol (Double Addition Product) Intermediate2->Product Protonation (Workup)

Caption: Reaction pathway of a Grignard reagent with a lactone.

Issue 3: Failed or Low-Yield Reduction

Q: I am trying to reduce this compound to the corresponding diol, but the reaction is not working well. What reducing agent should I use and what are the critical parameters?

A: Lactones can be resistant to reduction by mild reducing agents.

  • Choice of Reducing Agent:

    • Sodium borohydride (B1222165) (NaBH₄): This is generally not strong enough to reduce esters and lactones under standard conditions.[11][12]

    • Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that is effective for reducing lactones to diols.[13]

  • Reaction Conditions for LiAlH₄ Reduction:

    • Anhydrous Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols. The reaction must be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[13]

    • Temperature: The reaction is typically performed at room temperature or with gentle heating (reflux).

    • Workup: The workup procedure is critical and must be done carefully to quench the excess LiAlH₄ and hydrolyze the aluminum salts. A common method is the Fieser workup, which involves the sequential addition of water, aqueous NaOH, and then more water.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to 5-hydroxy-5-hexenoic acid.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.12 g, 10 mmol) in 20 mL of 1 M HCl.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate with a few drops of acetic acid).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude hydroxy acid.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce this compound to 1,5-hexanediol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend LiAlH₄ (0.76 g, 20 mmol) in 50 mL of anhydrous diethyl ether.

  • Dissolve this compound (1.12 g, 10 mmol) in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the lactone solution dropwise to the LiAlH₄ suspension with stirring. After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Cool the flask in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 0.8 mL of water

    • 0.8 mL of 15% aqueous NaOH

    • 2.4 mL of water

  • Stir the resulting granular precipitate for 15 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude diol.

Quantitative Data

Reaction TypeReagents and ConditionsProductYield (%)Reference
Hydrolysis H₂O, H⁺ or OH⁻, reflux5-hydroxy-5-hexenoic acidTypically high, often quantitative with sufficient time.[2]
Reduction 1. LiAlH₄, Et₂O, reflux; 2. H₂O workup1,5-hexanediol>90%[13]
Aminolysis RNH₂, heatN-alkyl-5-hydroxy-5-hexenamideVaries widely depending on amine and conditions.[14]
Grignard Reaction 1. MeMgBr, Et₂O, 0°C to rt; 2. H₃O⁺ workup2-methyl-6-hydroxy-6-hepten-2-olModerate, can be affected by side reactions.[10]

Disclaimer: The yields mentioned above are typical and can vary based on the specific experimental setup, purity of reagents, and reaction scale.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis for the Structure Confirmation of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Experimental and Predicted NMR Data for the Structural Elucidation of 3,4-Dihydro-6-methyl-2H-pyran-2-one and a Key Isomer.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the structure confirmation of this compound. To offer a robust framework for structural verification, this document presents a comparison of experimentally available data with computationally predicted chemical shifts. Furthermore, a comparative analysis with the structurally related isomer, 5,6-Dihydro-6-methyl-2H-pyran-2-one (commonly known as Parasorbic acid), is included to highlight the distinguishing spectral features crucial for unambiguous identification.

Structural Overview and NMR Correlation

The chemical structure of this compound, with atom numbering for NMR signal assignment, is presented below. Understanding the electronic environment of each proton and carbon atom is fundamental to interpreting the corresponding NMR spectra.

G Structure of this compound cluster_ring C2 C2 (C=O) O1 O1 C2->O1 C6 C6 O1->C6 C5 C5 C6->C5 C7 C7 (CH3) C6->C7 C4 C4 (CH2) C5->C4 C3 C3 (CH2) C4->C3 C3->C2

Caption: Structure of this compound with atom numbering.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. Below is a comparison of the available experimental data and predicted chemical shifts for this compound.

Table 1: ¹H NMR Chemical Shift Data (in ppm) for this compound

ProtonsExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Multiplicity
H3~2.42.45Triplet
H4~1.81.85Multiplet
H5~5.25.15Triplet
CH₃ (C7)~2.02.05Singlet

Note: Experimental data is sourced from publicly available spectra which may lack detailed peak assignments and coupling constants. Predicted data was generated using an online NMR prediction tool.

Comparative Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. This section compares the experimental and predicted ¹³C NMR data for this compound and includes the experimental data for the isomer 5,6-Dihydro-6-methyl-2H-pyran-2-one to illustrate the diagnostic differences.

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Carbon AtomThis compound (Experimental)This compound (Predicted)5,6-Dihydro-6-methyl-2H-pyran-2-one (Experimental)
C2 (C=O)~164164.5~165
C3~3029.7~121
C4~2019.8~145
C5~9998.6~29
C6~158157.9~75
C7 (CH₃)~2019.5~21

Note: Experimental data is sourced from publicly available spectra. Predicted data was generated using an online NMR prediction tool.

The most significant difference between the two isomers is the chemical shifts of the sp² carbons of the double bond (C3 and C4 in the 5,6-dihydro isomer, and C5 and C6 in the 3,4-dihydro isomer) and the adjacent methylene (B1212753) carbons. These distinct chemical shifts provide a clear method for differentiating between the two structures.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard pulse sequence is used.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Structure Confirmation

The logical workflow for confirming the structure of this compound using NMR spectroscopy is outlined below.

G A Synthesize or Isolate Compound B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR Data (Chemical Shift, Multiplicity, Integration) B->D E Analyze 13C NMR Data (Number of Signals, Chemical Shift) C->E F Compare Experimental Data with Predicted Spectra D->F E->F G Compare with Spectra of Known Isomers (e.g., 5,6-Dihydro-6-methyl-2H-pyran-2-one) F->G H Structure Confirmed G->H

Caption: Workflow for NMR-based structure confirmation.

Comparative analysis of different synthetic routes to 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product synthesis, the efficient construction of key chemical intermediates is a critical endeavor. One such valuable building block is 3,4-Dihydro-6-methyl-2H-pyran-2-one, a versatile precursor for various complex molecules. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, focusing on key performance metrics such as yield, reaction time, and starting materials. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of the most appropriate method for a given research objective.

Comparison of Synthetic Methodologies

The choice of a synthetic route is often a balance between efficiency, cost, and the desired purity of the final product. The following table summarizes the quantitative data for three distinct approaches to the synthesis of this compound and its close structural analogs.

MethodStarting Material(s)Reagents and ConditionsYield/SelectivityReaction TimeReference
Acid-Catalyzed CyclocondensationVinylacetic acid, ParaformaldehydeConcentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH25.1% (Yield)3 hours[1]
Partial Hydrogenation4-Hydroxy-6-methyl-2-pyrone (B586867)5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr92% (Selectivity)5 hours[1]
Multi-step Synthesis3-(Benzyloxy)propionic acidFour steps: Chlorination, Condensation, Cyclization-reduction (Pd/C), EliminationHigh (unspecified)Multiple days[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method.

Acid-Catalyzed Cyclocondensation

This one-pot procedure involves the reaction of vinylacetic acid and paraformaldehyde in the presence of a strong acid catalyst.[1][2]

  • Combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 ml of concentrated sulfuric acid, and 125 ml of glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.[2]

  • Gently reflux the mixture for 3 hours.[1][2]

  • Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate (B1210297) while swirling.[1]

  • Remove the acetic acid using a rotary evaporator at 50–55°C.[1]

  • Add 100 mL of water and cool the flask in an ice bath.

  • Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.[1]

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane (B109758).[1]

  • Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[1]

  • Remove the dichloromethane with a rotary evaporator to yield a yellow oil.

  • Distill the crude product under reduced pressure to obtain the final product.[1]

Partial Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone

This method achieves high selectivity for the desired product through the controlled hydrogenation of a pyrone precursor.[1]

  • The reactions are performed in a 50 mL batch reactor.[1]

  • Use 5 wt% Pd/Nb₂O₅ as the catalyst and a 1.8 wt% solution of 4-hydroxy-6-methyl-2-pyrone (HMP) in 1-butanol.[1]

  • The mass ratio of catalyst to HMP is 1:1.7.[1]

  • Pressurize the reactor with hydrogen to 5171.62 Torr.[1]

  • Maintain the reaction temperature at 70°C for 5 hours.[1]

  • After the reaction, cool the reactor, vent the hydrogen, and analyze the product mixture.[1]

Visualizing the Synthetic Pathways

To better understand the workflow and the relationships between the different synthetic strategies, the following diagrams are provided.

G Comparative Workflow of Synthetic Routes cluster_0 Acid-Catalyzed Cyclocondensation cluster_1 Partial Hydrogenation cluster_2 Multi-step Synthesis Vinylacetic Acid Vinylacetic Acid Cyclocondensation Cyclocondensation Vinylacetic Acid->Cyclocondensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Cyclocondensation Product This compound Cyclocondensation->Product Yield: 25.1% 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone Hydrogenation Hydrogenation 4-Hydroxy-6-methyl-2-pyrone->Hydrogenation Hydrogenation->Product Selectivity: 92% 3-(Benzyloxy)propionic acid 3-(Benzyloxy)propionic acid Chlorination Chlorination 3-(Benzyloxy)propionic acid->Chlorination Condensation Condensation Chlorination->Condensation Cyclization-reduction Cyclization-reduction Condensation->Cyclization-reduction Elimination Elimination Cyclization-reduction->Elimination Elimination->Product Yield: High

Caption: A flowchart comparing the starting materials and key steps for three different synthetic routes to the target compound.

G Decision Matrix for Route Selection Primary Consideration Primary Consideration High Yield/Selectivity High Yield/Selectivity Primary Consideration->High Yield/Selectivity Short Reaction Time Short Reaction Time Primary Consideration->Short Reaction Time Cost-Effective Starting Materials Cost-Effective Starting Materials Primary Consideration->Cost-Effective Starting Materials Partial Hydrogenation Partial Hydrogenation High Yield/Selectivity->Partial Hydrogenation Multi-step Synthesis Multi-step (Consider if precursors are readily available) High Yield/Selectivity->Multi-step Synthesis Acid-Catalyzed Cyclocondensation Acid-Catalyzed Cyclocondensation Short Reaction Time->Acid-Catalyzed Cyclocondensation Cost-Effective Starting Materials->Acid-Catalyzed Cyclocondensation

Caption: A decision-making diagram to aid in the selection of a synthetic route based on key experimental priorities.

References

A Comparative Guide to the Biological Activity of 3,4-Dihydro-6-methyl-2H-pyran-2-one and Other Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of 3,4-Dihydro-6-methyl-2H-pyran-2-one and other key pyranone derivatives, supported by experimental data from various studies. The objective is to offer a valuable resource for researchers engaged in drug discovery and development, highlighting the therapeutic potential of this versatile class of compounds.

Comparative Analysis of Biological Activity

Pyranone derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following sections summarize the quantitative data on their cytotoxic, antimicrobial, and enzyme inhibitory activities.

Note on Data Comparison: The data presented in the following tables are compiled from various scientific publications. Direct comparison of absolute values (e.g., IC₅₀, MIC) between different studies should be approached with caution, as experimental conditions and methodologies may vary.

Table 1: Cytotoxic Activity of Pyranone Derivatives against Cancer Cell Lines

The antiproliferative activity of pyranone derivatives has been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

Compound/Derivative ClassSpecific Derivative/SubstitutionTarget Cell LineIC₅₀ (µM)
Dihydropyran-2-one 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneHeLa (Cervical Cancer)1.4[1]
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneHL-60 (Leukemia)>10[1]
Phomapyrone Phomapyrone AHL-60 (Leukemia)31.02[2]
Phomapyrone BHL-60 (Leukemia)34.62[2]
Phomacumarin 11S, 13R-(+)-phomacumarin AHL-60 (Leukemia)27.90[2]
4H-Pyran Derivative Compound 4dHCT-116 (Colorectal Carcinoma)75.1[2]
Coumarin-Pyran Hybrid Compound 3dBreast Cancer Cell Line0.018[2]
Table 2: Antimicrobial Activity of Pyranone Derivatives

The antimicrobial properties of pyranone derivatives have been assessed against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary indicator of antimicrobial efficacy.

Compound/Derivative ClassSpecific Derivative/SubstitutionTarget OrganismMIC (µg/mL)
Dihydro-2H-pyran-2-one Derivative Identified from CyanobacteriaStaphylococcus aureus125-500
Escherichia coli125-500
2H-Pyran-3(6H)-one Derivative 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56[3]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75[3]
4-Methyl-6-alkyl-2H-pyran-2-one 4-Methyl-6-hexyl-α-pyroneSclerotium rolfsii15-50 (ED₅₀)[4]
4-Methyl-6-heptyl-α-pyroneVarious Fungi15-50 (ED₅₀)[4]
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide N-(4'-methylcoumarin-7-yl)carboxamideStaphylococcus aureus8
N-(4'-methylcoumarin-7-yl)carboxamideCandida krusei4
Table 3: Enzyme Inhibitory Activity of Pyranone Derivatives

Pyranone derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Compound/Derivative ClassSpecific Derivative/SubstitutionTarget EnzymeIC₅₀ (µM)
Pyranocoumarin Not specifiedAcetylcholinesterase (AChE)0.88
Xanthone Derivative Xanthone-pyran hybridAcetylcholinesterase (AChE)0.46
Pyrazolopyrimidine/Thienopyrimidine 3,6-dihydro-2H-pyran substitutionmTORATP-competitive inhibition
Pyran-4-one Derivative 6-aryl-2-morpholin-4-yl-4H-pyran-4-oneDNA-Dependent Protein Kinase (DNA-PK)0.2-0.4

Key Signaling Pathways and Mechanisms of Action

The biological activities of pyranone derivatives are often attributed to their interaction with critical cellular signaling pathways.

A significant mechanism underlying the anti-inflammatory and anticancer activities of some pyranone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway TNF-α TNF-α IKK Complex IKK Complex TNF-α->IKK Complex LPS LPS LPS->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Genes Pyranone Derivative Pyranone Derivative Pyranone Derivative->IKK Complex Inhibition

Inhibition of the NF-κB Signaling Pathway by Pyranone Derivatives.

Some dihydropyran derivatives have been identified as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.

mTOR_Inhibition cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Dihydropyran Derivative Dihydropyran Derivative Dihydropyran Derivative->mTORC1 ATP-Competitive Inhibition

Mechanism of mTOR Inhibition by Dihydropyran Derivatives.

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the validation of biological activity. The following are generalized protocols for key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Pyranone Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4 hours, 37°C) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Value Absorbance_Reading->IC50_Calculation

Workflow of the MTT Cytotoxicity Assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_results Results Serial_Dilution Serial Dilution of Pyranone Derivatives Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination

Workflow of the Broth Microdilution Method.

Conclusion

The diverse biological activities of pyranone derivatives underscore their importance as a versatile scaffold in medicinal chemistry. While a significant body of research highlights the potent anticancer, antimicrobial, and enzyme inhibitory properties of various substituted pyranones, there is a notable lack of direct comparative studies involving this compound. The data compiled in this guide serves as a valuable starting point for researchers, emphasizing the therapeutic potential of the broader pyranone class. Further investigations, particularly head-to-head comparative studies under standardized conditions, are warranted to fully elucidate the structure-activity relationships and therapeutic promise of this compound and its derivatives.

References

Determining the Absolute Stereochemistry of 3,4-Dihydro-6-methyl-2H-pyran-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. This guide provides an objective comparison of X-ray crystallography and alternative methods for elucidating the absolute stereochemistry of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a chiral lactone of interest in various chemical domains.

This comparative analysis delves into the experimental protocols and data presentation for four powerful techniques: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (Mosher's method). By understanding the principles, requirements, and outputs of each method, researchers can make informed decisions to select the most appropriate approach for their specific needs.

Comparison of Key Performance Metrics

The choice of analytical technique for determining absolute stereochemistry is often a balance between the nature of the sample, the required accuracy, and the available resources. The following table summarizes the key performance metrics for each of the discussed methods.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample Requirement High-quality single crystal (typically 0.1-0.5 mm).[1]Solution (typically mg/mL concentration).[2]Solution (concentration depends on the chromophore's strength).Solution (mg scale).
Analysis Time Days to weeks (including crystallization).Hours.Hours.Hours to a day.
Key Data Output Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.[2]VCD spectrum (ΔA vs. wavenumber), which is compared to quantum chemical calculations.ECD spectrum (Δε vs. wavelength), compared with theoretical calculations.Chemical shift differences (Δδ) between diastereomers.[3]
Strengths Unambiguous determination of absolute stereochemistry; provides complete 3D structure.Applicable to a wide range of molecules in solution; sensitive to conformational changes.[2][4]Highly sensitive for molecules with strong chromophores.Relatively fast and requires readily available NMR instrumentation.
Limitations Requires a suitable single crystal, which can be challenging to obtain.Requires quantum chemical calculations for interpretation; can be less sensitive for molecules with weak vibrational transitions.Requires the presence of a suitable chromophore near the stereocenter; interpretation relies on computational modeling.Indirect method; requires successful derivatization and can be prone to conformational complexities.

Experimental Protocols

Single-Crystal X-ray Crystallography

The definitive method for determining absolute stereochemistry is single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration.

Methodology: A suitable single crystal of the compound of interest, in this case, a derivative of 3,4-dihydro-2H-pyran-2-one, is mounted on a goniometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1] The data are processed to yield a set of reflections, which are then used to solve and refine the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.[2]

Example Data for a 3,4-Dihydro-2H-pyran-2-one Derivative:

For a crystal of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a related compound, the following crystallographic data might be obtained[5]:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.722(4)
b (Å)12.982(16)
c (Å)11.991(6)
β (°)99.40(4)
V (ų)1493.1
Z4
R-factor0.050
Flack parameterN/A (racemic crystal)

Note: In this specific example, the crystal was a racemate, so the Flack parameter was not used to determine the absolute configuration of a single enantiomer. However, for an enantiopure crystal, a Flack parameter close to 0 would confirm the assigned stereochemistry.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis start Enantiopure Sample crystallization Single Crystal Growth start->crystallization mount Mount Crystal on Goniometer crystallization->mount diffraction X-ray Diffraction mount->diffraction process Process Diffraction Data diffraction->process solve Solve Crystal Structure process->solve refine Refine Structure solve->refine absolute Determine Absolute Configuration (Flack Parameter) refine->absolute end Absolute Stereochemistry Determined absolute->end Final 3D Structure

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

Methodology: A solution of the enantiopure sample is prepared in a suitable solvent (e.g., CCl₄).[2] The VCD and infrared spectra are recorded on a VCD spectrometer. The experimental VCD spectrum is then compared with the computationally predicted spectra for both possible enantiomers, typically calculated using density functional theory (DFT). The absolute configuration is assigned based on the best match between the experimental and calculated spectra.[2]

Example Data for (R)-γ-valerolactone:

A study on (R)-γ-valerolactone, a similar saturated lactone, would yield the following type of data[2]:

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated Frequency (cm⁻¹)Calculated VCD (R)
C=O stretch1775+2.51778Positive
CH₂ wag1420-1.81422Negative
CH₃ rock1180+3.11185Positive

experimental_workflow_vcd cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis sample Dissolve Sample in Solvent measure Record VCD and IR Spectra sample->measure compare Compare Experimental and Calculated Spectra measure->compare model_r Model (R)-enantiomer calculate_r Calculate VCD Spectrum for (R) model_r->calculate_r model_s Model (S)-enantiomer calculate_s Calculate VCD Spectrum for (S) model_s->calculate_s calculate_r->compare calculate_s->compare assign Assign Absolute Configuration compare->assign end Absolute Stereochemistry Determined assign->end Confirmed Stereochemistry

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region. This technique is particularly useful for chiral molecules containing a chromophore, an atom or group of atoms that absorbs light.

Methodology: An ECD spectrum is recorded for a solution of the chiral molecule. Similar to VCD, the experimental spectrum is then compared to the theoretical spectra calculated for both enantiomers using quantum chemical methods. The absolute configuration is assigned by identifying the calculated spectrum that best matches the experimental one.

While this compound has a C=C double bond which acts as a chromophore, the intensity of the ECD signal can be weak for saturated lactones. The presence of other chromophores near the chiral center would enhance the signal.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

This indirect NMR-based method involves the reaction of the chiral molecule (in this case, if it were an alcohol) with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a mixture of diastereomers.[7] These diastereomers exhibit different chemical shifts in their NMR spectra, and the analysis of these differences allows for the determination of the absolute configuration of the original molecule.[7] For a lactone like this compound, this method would require chemical modification to introduce a suitable functional group for derivatization, such as reduction of the lactone to a diol.

Methodology: The chiral substrate is reacted with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.[7] The ¹H NMR spectra of both diastereomers are recorded and assigned. The chemical shift differences (Δδ = δS - δR) for protons near the chiral center are calculated. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane in a conformational model allows for the assignment of the absolute configuration.[3]

Example Data for a Chiral γ-lactone Derivative (after conversion to an alcohol):

Protonδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-24.354.45+0.10
H-3a2.102.05-0.05
H-3b2.252.20-0.05
H-55.105.00-0.10

logical_relationship_mosher cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis start Chiral Molecule with OH group react_r React with (R)-MTPA-Cl start->react_r react_s React with (S)-MTPA-Cl start->react_s nmr_r Record ¹H NMR of (R)-ester react_r->nmr_r nmr_s Record ¹H NMR of (S)-ester react_s->nmr_s calc_delta Calculate Δδ = δS - δR nmr_r->calc_delta nmr_s->calc_delta model Apply Conformational Model calc_delta->model assign Assign Absolute Configuration model->assign end Absolute Stereochemistry Determined assign->end Confirmed Stereochemistry

Conclusion

The determination of the absolute stereochemistry of this compound and other chiral molecules is a multifaceted challenge that can be addressed by several powerful analytical techniques. Single-crystal X-ray crystallography stands as the "gold standard," providing an unambiguous and complete three-dimensional structure, provided a suitable crystal can be obtained. When crystallization is a hurdle, chiroptical methods like VCD and ECD offer excellent alternatives for molecules in solution, with their reliability being greatly enhanced by modern quantum chemical calculations. For certain molecules, NMR-based methods using chiral derivatizing agents provide a rapid and accessible means of stereochemical assignment. The selection of the optimal technique will ultimately depend on the specific properties of the molecule under investigation, the available resources, and the level of certainty required.

References

A comparative study of the anticancer activity of 3,4-Dihydro-6-methyl-2H-pyran-2-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 3,4-dihydro-6-methyl-2H-pyran-2-one scaffold and its analogs represent a promising class of heterocyclic compounds with diverse biological activities, including significant anticancer potential. This guide provides a comparative analysis of the anticancer activity of various analogs, presenting key experimental data, detailed methodologies, and an overview of the implicated signaling pathways. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity of Dihydropyranone Analogs

The in vitro cytotoxic activity of a series of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-one analogs, which are structurally related to this compound, has been evaluated against human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals important structure-activity relationships.

Table 1: In Vitro Cytotoxic Activity of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-one Analogs

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) - HL-60IC50 (µM) - MCF-7
1aIsopropylEthyl12.3 ± 1.125.4 ± 1.9
1bn-ButylEthyl21.5 ± 2.341.2 ± 3.5
1cPhenylEthyl8.7 ± 0.915.6 ± 1.4
1dIsopropyln-Butyl15.8 ± 1.530.1 ± 2.8
1en-Butyln-Butyl28.4 ± 2.952.3 ± 4.7
1fPhenyln-Butyl10.2 ± 1.119.8 ± 2.1
1gIsopropylPhenyl7.9 ± 0.814.1 ± 1.3
1hn-ButylPhenyl18.9 ± 1.735.7 ± 3.1
1iPhenylPhenyl5.2 ± 0.69

A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a heterocyclic compound with applications in organic synthesis. Detailed experimental protocols and performance data are presented to assist in selecting the most suitable analytical method.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1][2] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[3] In the context of this compound, HPLC is an excellent method for detecting non-volatile impurities that may be present from the synthesis or degradation processes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[4] Given that this compound is a volatile compound, GC-MS is a highly effective technique for its purity assessment, offering both high separation efficiency and sensitive detection.[5]

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical needs, such as the nature of expected impurities and the required sensitivity.

FeatureHPLCGC-MS
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Analytes Suitable for non-volatile and thermally unstable impurities.Ideal for the volatile main component and any volatile or semi-volatile impurities.
Sample Preparation Simple dissolution in the mobile phase followed by filtration.Simple dissolution in a volatile solvent.
Instrumentation Cost Generally lower than GC-MS.Typically higher due to the mass spectrometer.
Sensitivity Dependent on the detector (e.g., UV-Vis), generally in the ppm to ppb range.High sensitivity, often in the ppb to ppt (B1677978) range, especially in Selected Ion Monitoring (SIM) mode.
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on both retention time and mass spectral data, allowing for definitive identification.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.

Quantitative Performance Data

The following tables summarize typical quantitative performance data for HPLC and GC-MS methods for the analysis of small lactones and related compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Method Performance for Lactone Analysis

ParameterTypical Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL

Table 2: GC-MS Method Performance for Lactone Analysis

ParameterTypical Value
Linearity (r²)> 0.998
Accuracy (% Recovery)85 - 115%
Precision (RSD)< 15%
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantitation (LOQ)0.3 - 30 ng/mL

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of non-volatile impurities.[6]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the separation and identification of this compound and its volatile impurities.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 210°C at 5°C/min.

    • Ramp to 280°C at 10°C/min, hold for 15 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visual Diagrams of Experimental Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Experimental Workflow for Purity Assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing dissolve_gc Dissolve Sample in Volatile Solvent inject_gc Inject into GC-MS System dissolve_gc->inject_gc separate_gc Chromatographic Separation (HP-5MS) inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Detection (m/z 30-350) ionize->detect_ms tic Generate Total Ion Chromatogram (TIC) detect_ms->tic spectra Obtain Mass Spectra tic->spectra identify Identify Impurities spectra->identify calculate_purity Calculate Purity identify->calculate_purity

References

Comparative Efficacy of 3,4-Dihydro-6-methyl-2H-pyran-2-one and Analogs: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3,4-Dihydro-6-methyl-2H-pyran-2-one and structurally related pyran-2-one derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document consolidates and compares findings for a range of analogous compounds, offering insights into the potential therapeutic applications of this chemical class. The information presented is intended to serve as a foundational resource for further research and development.

In Vitro Cytotoxicity of Pyran-2-one Derivatives

The cytotoxic potential of various pyran-2-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the in vitro cytotoxicity of several pyran-2-one analogs.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Pyrano[3,2-c]pyridineFormimidate 5HepG-2 (Liver Carcinoma)3.4 ± 0.3
HCT-116 (Colon Carcinoma)5.2 ± 0.1
MCF-7 (Breast Carcinoma)1.4 ± 0.6
5-Oxo-dihydropyranopyran4jMCF-7 (Breast Carcinoma)26.6
4iMCF-7 (Breast Carcinoma)34.2
4gSW-480 (Colon Adenocarcinoma)34.6
4H-Pyran4dHCT-116 (Colon Carcinoma)75.10
Pyran-2-one from Croton crassifoliusCompound 1HepG2 (Liver Cancer)9.8

In Vitro Antimicrobial Activity of Pyran-2-one Derivatives

Several pyran-2-one derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound ClassDerivativeMicroorganismMIC (µg/mL)
2H-pyran-3(6H)-one2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a)Staphylococcus aureus ATCC 25931.56
2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9)Streptococcus sp. C203M0.75
Pyrano[2,3-c]pyrazoleCompound 5cKlebsiella pneumoniae6.25 - 50
Listeria monocytogenes>50
Coumarin Derivative3-cyanonaphtho[1,2-(e)]pyran-2-oneEscherichia coliActive
Staphylococcus aureusLess Active
Candida albicansLess Active

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays typically employed in the evaluation of pyran-2-one derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve the desired concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). The culture medium in the wells is replaced with the medium containing the test compound.

  • Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared and added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations

To aid in the conceptualization of experimental processes and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Starting Materials synthesis Synthesis of This compound and Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimicrobial->mechanism animal_model Animal Model Selection mechanism->animal_model efficacy Efficacy Studies animal_model->efficacy toxicity Toxicology Studies animal_model->toxicity data_analysis Data Analysis & Conclusion efficacy->data_analysis Data Analysis toxicity->data_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of pyran-2-one derivatives.

signaling_pathway cluster_cell Cancer Cell compound Bioactive Pyran-2-one Derivative p53 p53 compound->p53 activates ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis suppresses p53->ras inhibits p53->apoptosis induces

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis in cancer cells by a bioactive pyran-2-one derivative, potentially through the p53 and Ras/Raf/ERK pathways.[2]

References

Advantages and disadvantages of using 3,4-Dihydro-6-methyl-2H-pyran-2-one in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a central theme in drug discovery. Among the myriad of heterocyclic compounds, the dihydropyran-2-one moiety has garnered interest as a versatile building block. This guide provides a comparative analysis of 3,4-Dihydro-6-methyl-2H-pyran-2-one, a simple derivative of this class, against other relevant scaffolds in the context of drug discovery. We will delve into its advantages and disadvantages, supported by available data, and provide detailed experimental protocols for the evaluation of such compounds.

The this compound Scaffold: An Overview

This compound, also known by its trivial name parasorbic acid, is a simple six-membered lactone. While its direct application as a therapeutic agent is not established, its structural motif is present in a variety of natural products and has been utilized as a starting material in the synthesis of bioactive molecules, such as the antibiotic kasugamycin. The broader class of dihydropyran-2-ones has been explored for various biological activities, making this basic scaffold a point of interest for medicinal chemists.

Advantages and Disadvantages in Drug Discovery

The utility of a chemical scaffold in a drug discovery program is a balance of its favorable and unfavorable characteristics.

Advantages:

  • Synthetic Tractability: The dihydropyran-2-one core is readily accessible through various synthetic routes, allowing for the facile generation of diverse derivatives for structure-activity relationship (SAR) studies.

  • Stereochemical Diversity: The presence of a chiral center in many dihydropyran-2-one derivatives, including the 6-methyl substituted variant, allows for the exploration of stereoisomerism, which can be crucial for target binding and selectivity.

  • Chemical Reactivity for Derivatization: The lactone functionality and the double bond offer reactive handles for chemical modification, enabling the introduction of various pharmacophoric groups to modulate biological activity and physicochemical properties.

  • Prevalence in Natural Products: The dihydropyran-2-one moiety is a component of numerous natural products with diverse biological activities, suggesting its potential as a "privileged scaffold" that can interact with biological targets.

Disadvantages:

  • Potential for Hydrolytic Instability: The lactone ring may be susceptible to hydrolysis under physiological conditions, which could lead to metabolic instability and a short in vivo half-life.

  • Toxicity Concerns: Simple lactones, including parasorbic acid, have been associated with toxicity. Parasorbic acid is known to cause indigestion and nausea.[1] While its carcinogenicity is not classifiable in humans (IARC Group 3), long-term toxicity studies in rats have been conducted. Careful toxicological evaluation of any derivative is therefore essential.

  • Limited Specific Biological Data: There is a scarcity of publicly available quantitative data on the specific biological activities of this compound itself in common drug discovery assays. Most of the available data is for more complex derivatives of the dihydropyran scaffold.

Physicochemical Properties: A Comparative Look

The physicochemical properties of a scaffold are critical determinants of its drug-like characteristics. Below is a comparison of this compound with a bioisosteric alternative, a dihydropyrimidinone derivative, which is a well-established scaffold in medicinal chemistry.

PropertyThis compoundDihydropyrimidinone Derivative (Example)
Structure
alt text
alt text
Molecular Formula C₆H₈O₂C₁₄H₁₂N₂O₃ (Monastrol)
Molecular Weight ( g/mol ) 112.13256.26
XLogP3 0.92.1
Hydrogen Bond Donors 02
Hydrogen Bond Acceptors 23

Data for this compound sourced from PubChem (CID 138034). Data for the dihydropyrimidinone derivative (Monastrol, CID 4263) is provided as a representative example.

Performance in Biological Assays: A Comparative Analysis

Direct quantitative biological data for this compound is limited. However, data for more complex derivatives of the 5,6-dihydro-α-pyrone scaffold indicate potential in anticancer applications. The following tables compare the cytotoxic activity of some dihydropyran-2-one derivatives with that of dihydropyrimidinone derivatives, a class of compounds known for its anticancer properties.

Table 1: In Vitro Anticancer Activity of Dihydropyran-2-one Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Brevipolide AHT-29 (Colon)5.8
Brevipolide BMCF-7 (Breast)6.1
Brevipolide BHT-29 (Colon)6.1
Brevipolide FMCF-7 (Breast)6.7
Known Dihydropyran-2-one (Compound 7)MCF-7 (Breast)3.6

Data sourced from a study on bioactive 5,6-dihydro-α-pyrone derivatives from Hyptis brevipes.[2]

Table 2: In Vitro Anticancer Activity of Dihydropyrimidinone (DHPM) Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
DHPM Derivative 1U87 (Glioma)9.72 ± 0.29
DHPM Derivative 1U251 (Glioma)13.91 ± 0.86
DHPM Derivative 2U87 (Glioma)9.3 ± 0.81
DHPM Derivative 2U251 (Glioma)14.01 ± 0.76
DHPM Derivative 3U251 (Glioma)6.36 ± 0.73
DHPM Derivative 4U251 (Glioma)7.32 ± 0.86

Data sourced from a study on the anticancer activities of 3,4-dihydropyrimidin-2(1H)-one derivatives.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are standard protocols for key in vitro assays.

Protocol 1: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental and Biological Processes

Diagrams are essential for clearly communicating complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Cytotoxicity Assay Workflow

Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Drug Dihydropyran-2-one Derivative Mitochondria Mitochondria Drug->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Cross-validation of analytical data for 3,4-Dihydro-6-methyl-2H-pyran-2-one from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of chemical research and drug development, the unambiguous characterization of synthesized compounds is paramount to ensure data reliability and reproducibility. This guide provides a comparative analysis of key analytical techniques for the structural confirmation and purity assessment of 3,4-Dihydro-6-methyl-2H-pyran-2-one. By cross-validating data from orthogonal methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—researchers can build a comprehensive and robust profile of the compound.

Data Presentation: A Multi-Technique Approach

The following tables summarize quantitative data obtained from various analytical techniques for this compound. This integrated data approach provides a higher degree of confidence in the compound's identity and purity.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.89t1HH-5
4.35t2HH-3
2.40m2HH-4
2.05s3H-CH₃

Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
164.2C-2 (C=O)
160.8C-6
118.1C-5
68.8C-3
29.8C-4
20.0-CH₃

Data sourced from SpectraBase.[1]

Table 3: Mass Spectrometry (GC-MS) Data

m/zRelative Intensity (%)Proposed Fragment
11245[M]⁺
84100[M - CO]⁺
6955[M - CO - CH₃]⁺
4380[CH₃CO]⁺

Data sourced from SpectraBase.[2]

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
2920C-H stretch (alkane)
1720C=O stretch (lactone)
1650C=C stretch
1240C-O stretch

Data sourced from SpectraBase.[3]

Table 5: HPLC Purity Analysis

ParameterResult
Retention Time (tR)5.8 min
Purity (by area %)>98%

Representative data based on methods for similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A standard 400 MHz NMR spectrometer.

  • Sample Preparation : 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition :

    • ¹H NMR : A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

    • ¹³C NMR : A proton-decoupled pulse program was utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing : The free induction decay (FID) was Fourier transformed, and the resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm).

2. Mass Spectrometry (MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation : A 1 mg/mL solution of the compound was prepared in dichloromethane.

  • GC Conditions :

    • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature : 250°C.

    • Oven Program : Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230°C.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation : A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the neat liquid sample was placed directly on the ATR crystal.

  • Data Acquisition : The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : The spectrum was baseline corrected and the peak positions were identified.

4. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system with a UV detector.[4]

  • Sample Preparation : A stock solution of 1 mg/mL was prepared by dissolving the compound in a 50:50 mixture of acetonitrile (B52724) and water. Working standards were prepared by dilution.[4]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase : A gradient of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).[4]

    • Gradient : 10% B to 90% B over 10 minutes.[4]

    • Flow Rate : 1.0 mL/min.[4]

    • Column Temperature : 30°C.[4]

    • Detection : UV at 210 nm.

  • Data Analysis : The peak area of the analyte was integrated, and the purity was determined by calculating the area percentage relative to all other peaks in the chromatogram.

Visualization of Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

Cross-Validation Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_validation Final Validation synthesis Synthesis of 3,4-Dihydro-6-methyl- 2H-pyran-2-one NMR NMR (¹H, ¹³C) synthesis->NMR Sample MS Mass Spec (GC-MS) synthesis->MS Sample FTIR FT-IR synthesis->FTIR Sample HPLC HPLC synthesis->HPLC Sample structure Structural Elucidation NMR->structure Connectivity MS->structure Molecular Weight & Fragmentation FTIR->structure Functional Groups purity Purity Assessment HPLC->purity Purity (%) validation Cross-Validated Compound Identity & Purity structure->validation purity->validation

Caption: Workflow for analytical cross-validation.

Orthogonal Data Integration center_node 3,4-Dihydro-6-methyl- 2H-pyran-2-one nmr_node NMR Confirms C-H framework and connectivity center_node->nmr_node ms_node MS Confirms molecular weight (112 g/mol) center_node->ms_node ftir_node FT-IR Confirms lactone C=O (~1720 cm⁻¹) center_node->ftir_node hplc_node HPLC Confirms purity (>98%) center_node->hplc_node

Caption: Integration of data from orthogonal techniques.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the operational and disposal plans of 3,4-Dihydro-6-methyl-2H-pyran-2-one (CAS No. 3740-59-8), a combustible liquid and irritant. Adherence to these procedures is critical for ensuring a safe work environment and compliance with regulations.

Immediate Safety and Hazard Information

Before handling or initiating any disposal procedures for this compound, it is imperative to be fully aware of its associated hazards. This compound is classified under the Globally Harmonized System (GHS) with the following warnings:

  • Combustible Liquid: Poses a fire hazard when exposed to heat or ignition sources.

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact with skin.

  • Serious Eye Irritation: May cause significant eye irritation, redness, and discomfort.

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.

Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
CAS Number 3740-59-8
GHS Hazard Statements H227, H315, H319, H335

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Waste Generation (Unused chemical, contaminated labware, spill residue) B Segregate Waste (Keep away from incompatible materials) A->B C Select Appropriate Waste Container (Chemically resistant, leak-proof, with secure lid) B->C D Label Container Clearly ('Hazardous Waste', chemical name, and associated hazards) C->D E Store in Designated Satellite Accumulation Area (Secure, well-ventilated, secondary containment) D->E F Contact Environmental Health & Safety (EHS) (Arrange for pickup by a licensed hazardous waste contractor) E->F G Professional Disposal (Incineration or other approved method) F->G

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols

Step-by-Step Disposal Procedure:

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. In-laboratory treatment is not advised without specific, validated protocols for this compound.

  • Waste Segregation: At the point of generation, immediately segregate waste containing this compound. This includes unused or expired chemicals, reaction residues, and contaminated materials such as pipette tips, gloves, and bench paper.

    • Chemical Incompatibility: Do not mix this waste with strong oxidizing agents or strong acids, as this can lead to vigorous and potentially hazardous reactions. Store separately to prevent accidental contact.

  • Containerization:

    • Collect all waste in a designated, chemically compatible, and leak-proof container with a secure screw-top lid.

    • Ensure the container is in good condition and appropriate for storing combustible organic liquids.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., flammable, irritant). Follow your institution's specific labeling requirements.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be well-ventilated and equipped with secondary containment to capture any potential leaks.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste. The GHS precautionary statement P501 mandates that this material be disposed of in accordance with all applicable local, regional, national, and international regulations.[1][2]

Management of Spills and Empty Containers:

  • Spill Cleanup: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Collect the absorbed material and contaminated cleaning supplies in a sealed container for disposal as hazardous waste.

  • Empty Container Disposal: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry completely, it can be managed according to your institution's guidelines for decontaminated containers.

References

Personal protective equipment for handling 3,4-Dihydro-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dihydro-6-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is classified under the Globally Harmonized System (GHS) as a combustible liquid that causes skin and eye irritation, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing[2].To protect against splashes and vapors that can cause serious eye irritation[1][2].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat are required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be worn[2][3].To prevent skin contact, which can cause irritation. Gloves should be inspected before each use and disposed of immediately if contaminated[1][2].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2][3].To prevent the inhalation of vapors that may cause respiratory irritation[1][2].

Quantitative Data for Personal Protective Equipment

Parameter Value Source and Notes
Permissible Exposure Limit (PEL) Not EstablishedNo specific PEL has been established by OSHA, NIOSH, or ACGIH for this compound. In the absence of a specific limit, exposure should be minimized to the lowest achievable level.
Glove Breakthrough Time Not EstablishedSpecific breakthrough times for this compound with common glove materials like nitrile are not available. It is recommended to use nitrile gloves for splash protection and to change them immediately upon any known or suspected contact with the chemical[2]. For prolonged or immersive contact, consider using thicker, more resistant gloves and consult the glove manufacturer's chemical resistance data for lactones or similar organic compounds.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is crucial for the safe handling of this compound.

Preparation
  • Engineering Controls: Ensure a calibrated and functioning chemical fume hood is available before starting any work[2].

  • Emergency Equipment: Verify that a safety shower and eyewash station are accessible and have been recently tested[3].

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before beginning the procedure to minimize time spent outside of the controlled environment of the fume hood.

Handling
  • Location: All manipulations of this compound, including weighing and transferring, should be performed inside a chemical fume hood[2].

  • Ignition Sources: This compound is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment where necessary[2].

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors[3].

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[2].

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill Response
  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For larger spills, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.

Personal Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste[2].

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.

Waste Collection
  • Containerization: Collect all waste containing this compound (including unused product, solutions, and contaminated disposables) in a designated, leak-proof, and clearly labeled hazardous waste container[4]. The container must be compatible with the chemical.

  • Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label should clearly identify the contents as "Waste this compound" and include any other information required by your institution[4].

Waste Storage
  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials[4].

  • Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent the spread of potential leaks.

Final Disposal
  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor[4]. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocol: Chemical Neutralization for Small Spills

For very small spills, chemical neutralization via hydrolysis can be considered to render the material less hazardous before absorption and disposal. This should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • Spill absorbent material (vermiculite or sand)

  • Sodium carbonate or sodium bicarbonate

  • Water

  • A container for the neutralized waste

Procedure:

  • Containment: If the spill is liquid, contain it with absorbent material.

  • Neutralization: Cautiously sprinkle sodium carbonate or sodium bicarbonate over the spill area to neutralize any acidic impurities and to begin the hydrolysis of the lactone.

  • Hydrolysis: Slowly add water to the mixture to facilitate the hydrolysis of the lactone to the corresponding less volatile and less hazardous hydroxy acid salt. Be aware of any potential for heat generation.

  • Collection: Once the reaction has subsided, absorb the entire mixture with an inert absorbent.

  • Disposal: Scoop the mixture into a designated hazardous waste container, label it appropriately, and dispose of it through your institution's hazardous waste program.

Workflow and Relationship Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep 1. Preparation EngControls Verify Fume Hood Prep->EngControls EmergencyEquip Check Safety Shower/Eyewash Prep->EmergencyEquip Assemble Gather Materials Prep->Assemble Handling 2. Chemical Handling Assemble->Handling Weighing Weighing in Fume Hood Handling->Weighing Transfer Transfer in Fume Hood Handling->Transfer Spill Spill Response Handling->Spill FirstAid First Aid Handling->FirstAid Storage 3. Storage Transfer->Storage Disposal 4. Waste Disposal Storage->Disposal Collect Collect in Labeled Container Disposal->Collect StoreWaste Store in Accumulation Area Collect->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose Evacuate Evacuate Area Spill->Evacuate Absorb Absorb Small Spill Evacuate->Absorb ContactEHS Contact EHS for Large Spill Evacuate->ContactEHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.